1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h3-5H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSBGGTASGZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366535 | |
| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691363-31-2 | |
| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number
An In-depth Technical Guide to 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This technical guide provides a comprehensive overview of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, including its chemical properties, synthesis protocols, and potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identification
Chemical Structure:
Caption: Chemical structure of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H9N3O2 | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
The synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through a two-step process: first, the synthesis of the precursor 1H-benzotriazole-5-carboxylic acid, followed by the N-ethylation of the triazole ring.
Synthesis of 1H-benzotriazole-5-carboxylic acid
Reaction: 3,4-Diaminobenzoic acid is cyclized using sodium nitrite in an acidic medium to form 1H-benzotriazole-5-carboxylic acid.
Experimental Protocol:
-
Prepare a suspension of 3,4-diaminobenzoic acid (13.15 mmol) in glacial acetic acid (5 ml).[3]
-
Prepare a solution of sodium nitrite (16.66 mmol) in 5 ml of water.[3]
-
Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring.[3]
-
Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).[3]
-
Collect the product by filtering the reaction mixture.[3] A yield of 88% has been reported for this method.[3]
Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reaction: 1H-benzotriazole-5-carboxylic acid is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final product.
Proposed Experimental Protocol:
-
Dissolve 1H-benzotriazole-5-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the solution.
-
Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, its structural analog, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (also known as IPBT-5CA), is a known selective agonist for the G protein-coupled receptor GPR109B.[4] This suggests that the ethyl-substituted compound may exhibit similar pharmacological properties.
GPR109B Agonist Activity of Related Compounds
The following table summarizes the agonist activity of various 1-substituted benzotriazole-5-carboxylic acids on the GPR109b receptor.[5]
| 1-Substituent | pEC50 |
| Isopropyl | ~6.3 |
| Cyclopentyl | ~6.5 |
| n-Propyl | ~6.2 |
| sec-Butyl | ~6.8 |
| Isobutyl | ~6.7 |
pEC50 is the negative logarithm of the EC50 value. Higher values indicate greater potency.
GPR109B Signaling Pathway
GPR109B is a G protein-coupled receptor that is negatively coupled to adenylyl cyclase through a pertussis toxin-sensitive Gi signaling pathway.[4] Activation of GPR109B by an agonist leads to the following downstream effects:
-
Inhibition of cAMP Production: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Activation of ERK1/2: The signaling cascade also results in the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
-
Increase in Intracellular Calcium: A rapid and transient increase in intracellular calcium concentration is also observed upon receptor activation.[4]
GPR109B Signaling Pathway Diagram
References
- 1. 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 691363-31-2 [amp.chemicalbook.com]
- 2. 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID | 691363-31-2 [chemicalbook.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
A Comprehensive Guide to the Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a reliable synthetic pathway for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. The described methodology follows a logical four-step sequence, commencing with the formation of the benzotriazole core, followed by esterification, N-alkylation, and concluding with ester hydrolysis. This guide offers detailed experimental protocols for each key transformation and presents quantitative data in a structured format to facilitate reproducibility and comparison.
Synthesis Pathway Overview
The synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is strategically approached through a multi-step process designed to ensure high yields and purity of the final product. The pathway commences with the construction of the foundational 1H-1,2,3-benzotriazole-5-carboxylic acid scaffold. To circumvent potential complications with direct N-alkylation on the acidic carboxylic acid, an esterification step is introduced to protect this functional group. The subsequent regioselective N-ethylation on the benzotriazole ring is then carried out, followed by the final deprotection step of ester hydrolysis to yield the target molecule.
Figure 1: Synthesis workflow for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. It is important to note that the yields for steps 3 and 4 are representative values based on analogous reactions and may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Reaction | Starting Material | Product | Reported/Expected Yield (%) |
| 1 | Diazotization | 3,4-Diaminobenzoic acid | 1H-1,2,3-Benzotriazole-5-carboxylic acid | 91%[1] |
| 2 | Esterification | 1H-1,2,3-Benzotriazole-5-carboxylic acid | Ethyl 1H-1,2,3-benzotriazole-5-carboxylate | 97% |
| 3 | N-Ethylation | Ethyl 1H-1,2,3-benzotriazole-5-carboxylate | Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate | 85-95% (estimated) |
| 4 | Hydrolysis | Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate | 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | >90% (estimated) |
Experimental Protocols
Step 1: Synthesis of 1H-1,2,3-Benzotriazole-5-carboxylic acid
This procedure details the formation of the benzotriazole ring system through the diazotization of 3,4-diaminobenzoic acid.
Materials and Reagents:
-
3,4-Diaminobenzoic acid
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable beaker or round-bottom flask, prepare a suspension of 3,4-diaminobenzoic acid in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the cooled suspension of 3,4-diaminobenzoic acid while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any residual acid and salts.
-
Dry the product, 1H-1,2,3-benzotriazole-5-carboxylic acid, under vacuum to a constant weight. A yield of approximately 91% can be expected.[1]
Step 2: Synthesis of Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
This protocol describes the esterification of the carboxylic acid functional group to protect it during the subsequent N-alkylation step.
Materials and Reagents:
-
1H-1,2,3-Benzotriazole-5-carboxylic acid
-
Ethanol (absolute)
-
Thionyl Chloride (SOCl₂)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,3-benzotriazole-5-carboxylic acid and an excess of absolute ethanol.
-
Carefully and slowly add thionyl chloride to the mixture in a fume hood. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain it for 6 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield ethyl 1H-1,2,3-benzotriazole-5-carboxylate as a solid. A high yield of around 97% is reported for this transformation.
Step 3: Synthesis of Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate
This section outlines the N-ethylation of the benzotriazole ring. This reaction is expected to predominantly yield the N1-alkylated isomer.
Materials and Reagents:
-
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
-
Ethyl Iodide (or Diethyl Sulfate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve ethyl 1H-1,2,3-benzotriazole-5-carboxylate in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution. This will act as the base.
-
To the stirred suspension, add ethyl iodide.
-
Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to separate the desired N1-ethyl isomer from any N2-isomer and unreacted starting material.
Step 4: Synthesis of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
The final step involves the hydrolysis of the ethyl ester to unveil the target carboxylic acid.
Materials and Reagents:
-
Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric Acid (HCl) (e.g., 1 M)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, suspend or dissolve ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Dry the final product, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, under vacuum.
This comprehensive guide provides a robust and logical pathway for the synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The detailed protocols and summarized data are intended to support researchers in the successful preparation of this valuable compound.
References
physicochemical properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a derivative of benzotriazole, a class of heterocyclic compounds recognized for their wide-ranging applications in medicinal chemistry and materials science.[1] The benzotriazole scaffold is a privileged structure, appearing in several approved pharmaceutical agents.[1] This document provides a comprehensive overview of the known physicochemical properties of the 1-ethyl substituted derivative, detailed experimental protocols for their determination, and insights into the biological activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The following table summarizes the key physicochemical and identifying properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Due to a scarcity of experimentally determined data for this specific derivative, computed values from reliable databases are included and explicitly noted. For comparative purposes, experimental data for the parent compound, 1H-Benzotriazole-5-carboxylic acid, are also provided where available.
Table 1: Physicochemical Properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
| Property | Value | Data Type | Source |
| IUPAC Name | 1-ethylbenzotriazole-5-carboxylic acid | - | PubChem[2] |
| CAS Number | 691363-31-2 | - | PubChem[2] |
| Molecular Formula | C₉H₉N₃O₂ | - | PubChem[2] |
| Molecular Weight | 191.19 g/mol | Computed | PubChem[2] |
| Solubility | 9.9 µg/mL (at pH 7.4) | Experimental | PubChem[2] |
| Melting Point | Not Available | - | |
| Boiling Point | Not Available | - | |
| pKa | Not Available | - | |
| LogP | Not Available | - |
Table 2: Comparative Properties of 1H-Benzotriazole-5-carboxylic acid (Parent Compound)
| Property | Value | Data Type | Source |
| CAS Number | 23814-12-2 | - | Sigma-Aldrich |
| Molecular Weight | 163.13 g/mol | - | Sigma-Aldrich |
| Melting Point | 305 °C | Experimental | ChemicalBook[3][4] |
| pKa | 3.47 ± 0.30 | Predicted | ChemicalBook[3][4] |
| LogP | 0.65610 | Predicted | LookChem[4] |
| Solubility | Slightly soluble in Dimethylformamide | Experimental | ChemicalBook[3][4] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid are not widely published. However, based on established methods for related benzotriazole derivatives, the following protocols can be applied.[1][5][6]
Synthesis: Alkylation of 1H-Benzotriazole-5-carboxylic acid
A common route to N-substituted benzotriazoles is the alkylation of the parent benzotriazole ring.[7]
-
Dissolution : Suspend 1H-Benzotriazole-5-carboxylic acid in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
-
Deprotonation : Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension at 0 °C to deprotonate the triazole nitrogen, forming the corresponding salt.
-
Alkylation : Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
-
Reaction : Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification : Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Determination of Melting Point
-
Sample Preparation : A small, dry sample of the crystalline product is packed into a capillary tube.
-
Apparatus : The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement : The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation : An excess amount of the compound is added to a known volume of water or buffer (e.g., PBS, pH 7.4) in a flask.
-
Equilibration : The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification : The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation : A precise amount of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol) if necessary for solubility.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the carboxylic acid has been neutralized, corresponds to the pKa of the compound.
Biological Activity and Signaling Pathway
Caption: GPR109B signaling pathway activated by related agonists.[8]
Conclusion
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a compound of interest within the broader class of benzotriazole derivatives. While comprehensive experimental data on its physicochemical properties remain limited, this guide provides a summary of available information and outlines standard protocols for its synthesis and characterization. The known biological activity of closely related analogs as GPR109B agonists suggests a potential area for further investigation into the therapeutic applications of this compound class. This document serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this molecule.
References
- 1. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 2. 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | C9H9N3O2 | CID 2103992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzotriazole-5-carboxylic acid CAS#: 23814-12-2 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This guide provides a detailed overview of the molecular structure and properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a derivative of benzotriazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who are interested in the characteristics and potential applications of this compound.
Molecular Structure and Properties
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. An ethyl group is substituted at the first nitrogen position of the triazole ring, and a carboxylic acid group is attached to the fifth carbon of the benzotriazole core.
The key quantitative properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid are summarized in the table below. The molecular weight is calculated based on its chemical formula, derived from the parent compound, benzotriazole-5-carboxylic acid. The parent compound, 1H-1,2,3-benzotriazole-5-carboxylic acid, has a molecular formula of C₇H₅N₃O₂ and a molecular weight of approximately 163.13 g/mol [1][2][3][4][5]. The addition of an ethyl group (C₂H₅) in place of a hydrogen atom on the triazole ring results in the molecular formula C₉H₉N₃O₂.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Parent Compound CAS Number | 23814-12-2 (for 1H-1,2,3-benzotriazole-5-carboxylic acid)[2][3][4] |
| Target Compound CAS Number | 691363-31-2[6] |
Synthesis and Characterization
While specific experimental protocols for the synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid are not detailed in the provided search results, general methodologies for the synthesis of benzotriazole derivatives are well-established.
A common route for synthesizing the parent benzotriazole-5-carboxylic acid involves the cyclization of 3,4-diaminobenzoic acid with sodium nitrite in an acidic medium.[1][7] N-alkylation of the resulting benzotriazole can then be achieved through various methods, including solvent-free techniques, to introduce the ethyl group at the N1 position.[8]
Characterization of the synthesized compound would typically involve a suite of spectroscopic and chromatographic techniques to confirm its structure and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings.[9]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[11]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to assess the purity of the synthesized compound.[9][12]
Molecular Structure Diagram
The following diagram illustrates the logical relationship of the functional groups within the 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid molecule.
Potential Applications
Benzotriazole and its derivatives are known for a wide range of applications owing to their diverse pharmacological and chemical properties.[8] These include roles as antimicrobial, antiviral, and anti-inflammatory agents.[8][9] The parent compound, benzotriazole-5-carboxylic acid, is utilized as a corrosion inhibitor and in the synthesis of coordination polymers.[2][4] The introduction of an ethyl group could modify these properties, potentially enhancing its biological activity or altering its physical characteristics for specific applications in drug discovery and materials science. Further research is necessary to fully elucidate the specific activities and potential uses of this particular derivative.
References
- 1. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID | 691363-31-2 [chemicalbook.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Solubility of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility profile of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in common laboratory solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on established methodologies for determining solubility, offering a framework for researchers to generate their own comprehensive solubility profiles.
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical first step in many experimental workflows, including reaction setup, purification, formulation, and biological screening. This guide presents the currently available solubility data and details the experimental protocols necessary to obtain a full solubility profile.
Solubility Data
The quantitative solubility data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is sparse in publicly accessible databases. The available information is summarized in the table below. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in other common laboratory solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Method |
| pH 7.4 Buffer | N/A | 9.9 µg/mL[1] | Not Specified | Not Specified |
| Water | H₂O | Data Not Available | ||
| Ethanol | C₂H₅OH | Data Not Available | ||
| Methanol | CH₃OH | Data Not Available | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | ||
| Dimethylformamide (DMF) | (CH₃)₂NCH | Data Not Available | ||
| Acetone | (CH₃)₂CO | Data Not Available | ||
| Acetonitrile | CH₃CN | Data Not Available | ||
| Ethyl Acetate | CH₃COOC₂H₅ | Data Not Available | ||
| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available |
Experimental Protocols for Solubility Determination
A comprehensive understanding of a compound's solubility can be achieved through a systematic approach. The following protocols describe common methods for both qualitative and quantitative solubility assessment.
Qualitative and Semi-Quantitative Solubility Determination
This method is useful for initial screening and for classifying a compound's general solubility characteristics. It involves observing the dissolution of a small, known amount of solute in a specific volume of solvent.
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
A selection of common laboratory solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for temperature control)
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (e.g., 1-5 mg) and place it into a clean, dry test tube.
-
Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[2]
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid has dissolved, incrementally add more solute until a saturated solution (where solid material remains undissolved) is formed. Record the total amount of solute added.
-
If the initial amount of solid does not dissolve, incrementally add more solvent until the solid is fully dissolved. Record the total volume of solvent added.
-
Observations can be categorized as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely.
-
Slightly Soluble: Only a small portion dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3]
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Selected solvent
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid to a vial to ensure that a saturated solution is achieved.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for determining the solubility profile of a compound.
Caption: General workflow for determining the solubility of a chemical compound.
This comprehensive approach, combining initial qualitative screening with a rigorous quantitative method, will provide the necessary data to establish a full solubility profile for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, enabling its effective use in research and development.
References
Spectroscopic and Synthetic Profile of Benzotriazole Carboxylic Acids: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the spectroscopic characterization and synthetic approaches related to benzotriazole carboxylic acids. Due to the absence of publicly available experimental spectroscopic data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, this guide presents the available data for the parent compound, 1H-benzotriazole-5-carboxylic acid, as a reference. Furthermore, it outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, which are fundamental for the structural elucidation of such organic molecules.
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C₉H₉N₃O₂) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The benzotriazole scaffold is a recognized pharmacophore, and the carboxylic acid moiety allows for diverse functionalization, making it a valuable building block in drug discovery.[3] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related molecules. This guide aims to provide a comprehensive resource on the spectroscopic properties and synthetic routes pertaining to this class of compounds.
Synthesis of Benzotriazole-5-carboxylic Acids
The synthesis of the benzotriazole core can be achieved through several methods. A common and well-established route to 1H-benzotriazole-5-carboxylic acid involves the diazotization of 3,4-diaminobenzoic acid with sodium nitrite in the presence of an acid, such as glacial acetic acid.[3] This reaction proceeds via an intramolecular cyclization to form the stable triazole ring.
Alkylation of the benzotriazole nitrogen, such as the introduction of an ethyl group to form the title compound, can be accomplished through various alkylation strategies, typically involving the reaction of the parent benzotriazole with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. The regioselectivity of the N-alkylation can be influenced by the reaction conditions.
Spectroscopic Data
As of the latest search, specific experimental NMR, IR, and MS data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is not available in public spectral databases. Therefore, the data for the parent compound, 1H-benzotriazole-5-carboxylic acid , is presented below for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 1H-Benzotriazole-5-carboxylic acid [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.53 | s | 1H | Aromatic CH |
| ~8.01-8.04 | m | 1H | Aromatic CH |
| ~7.93 | d | 1H | Aromatic CH |
| ~13.0 | br s | 1H | COOH |
| ~15.5 | br s | 1H | NH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 1H-Benzotriazole-5-carboxylic acid [4]
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O |
| ~145.0 | Aromatic C |
| ~132.0 | Aromatic C |
| ~127.0 | Aromatic CH |
| ~120.0 | Aromatic CH |
| ~117.0 | Aromatic CH |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[5]
Table 3: Key IR Absorptions for Carboxylic Acids [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from COOH) |
| 1700-1725 | Strong | C=O stretch (dimer) |
| ~1300 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, the expected molecular ion peak [M]⁺ would be at m/z 191.19, corresponding to its molecular weight.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7] Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded.[8] Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[10]
-
Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] The instrument measures the absorption of infrared radiation at different frequencies.[11]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[12]
-
Ionization : The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[13]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[14]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[14]
Workflow and Data Analysis
The general workflow for the synthesis and spectroscopic analysis of a target compound is illustrated in the diagram below. This process involves synthesis, purification, and subsequent characterization using various spectroscopic techniques to confirm the structure and purity of the compound.
Conclusion
While specific experimental spectroscopic data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid remains elusive in the public domain, this guide provides valuable reference data from its parent compound and outlines the standard methodologies required for its full characterization. The provided protocols for NMR, IR, and MS serve as a practical foundation for researchers working on the synthesis and analysis of this and related benzotriazole derivatives. The successful synthesis and purification of the target compound, followed by the application of these spectroscopic techniques, will be essential for its definitive structural confirmation and for advancing its potential applications in scientific research and development.
References
- 1. 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | C9H9N3O2 | CID 2103992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 4. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzotriazole derivatives have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted benzotriazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and proliferation, disruption of the cytoskeleton, and induction of programmed cell death (apoptosis).
Inhibition of Protein Kinases
Several benzotriazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Notably, they have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2), leading to cell cycle arrest and reduced cancer cell proliferation.[2]
Disruption of Microtubule Dynamics
Certain benzotriazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Induction of Mitochondria-Mediated Apoptosis
A primary mechanism of the anticancer action of many benzotriazole derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases.
Signaling Pathway: Induction of Apoptosis by Benzotriazole Derivatives
Caption: Mitochondria-mediated apoptosis induced by benzotriazole derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted benzotriazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 | [3] |
| ARV-2 | HeLa (Cervical) | 5.31 | [3] |
| ARV-2 | HT-29 (Colon) | 10.6 | [3] |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | |
| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | |
| Benzotriazole-containing 1,3,4-oxadiazole derivative 4 | MCF-7 (Breast) | 5.68 (µg/mL) | [4] |
| Benzotriazole-containing 1,3,4-oxadiazole derivative 4 | HT-29 (Colon) | 10.21 (µg/mL) | [4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted benzotriazoles have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Antibacterial Activity
These derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity.
Antifungal Activity
Benzotriazole derivatives have also exhibited potent antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives against different microbial strains.
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [5] |
| Trifluoromethyl-substituted benzimidazole derivatives | MRSA | 12.5 - 25 | [5] |
| Benzotriazole with -COOMe at 5th position | Bacteria | 0.125 - 0.25 | [1] |
| Compound 4e | Staphylococcus aureus (ATCC-25923) | 8 (µM) | [6] |
| Compound 4a | Staphylococcus aureus (ATCC-25923) | 32 (µM) | [6] |
| Compound 5f | Staphylococcus aureus (ATCC-25923) | 64 (µM) | [6] |
| Compound 5g | Bacillus subtilis (ATCC 6633) | 8 (µM) | [6] |
Antiviral Activity: A Promising Avenue for New Therapeutics
Recent studies have highlighted the potential of substituted benzotriazoles as antiviral agents, with activity against a spectrum of RNA and DNA viruses. A notable target for these compounds is the Coxsackievirus B5 (CVB5), a member of the Picornaviridae family.[7][8] The proposed mechanism of action for some derivatives against CVB5 involves interference with the early stages of viral infection, such as attachment to the host cell.[8]
Quantitative Data: Antiviral Activity
The table below lists the 50% effective concentration (EC50) values of several benzotriazole derivatives against various viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |
| 86c | Bovine Viral Diarrhea Virus (BVDV) | 3 | [8] |
| 21e | Respiratory Syncytial Virus (RSV) | 20 | [8] |
| 17 | Coxsackievirus B5 (CVB5) | 6.9 | [9] |
| 18 | Coxsackievirus B5 (CVB5) | 5.5 | [9] |
| 17 | Poliovirus (Sb-1) | 20.5 | [9] |
| 18 | Poliovirus (Sb-1) | 17.5 | [9] |
| 51 | Respiratory Syncytial Virus (RSV) | 0.1 (µg/mL) | [4] |
Anti-inflammatory and Other Biological Activities
Beyond their antimicrobial and anticancer properties, benzotriazole derivatives have also been investigated for their anti-inflammatory, analgesic, and antioxidant activities. Some derivatives have shown anti-inflammatory effects comparable to standard drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of substituted benzotriazole derivatives.
In Vitro Anticancer Activity: MTT Assay
Workflow: MTT Assay for Cell Viability
Caption: General workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the substituted benzotriazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated plates for an appropriate duration (typically 48 to 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a stock solution of the benzotriazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antiviral Activity: Plaque Reduction Assay
Workflow: Plaque Reduction Assay
Caption: Workflow for evaluating antiviral activity using the plaque reduction assay.
Protocol:
-
Cell Culture: Seed a monolayer of susceptible host cells in 6- or 12-well plates and incubate until confluent.
-
Compound and Virus Preparation: Prepare serial dilutions of the benzotriazole derivative. Mix each dilution with a known titer of the virus.
-
Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain them with a solution such as crystal violet to visualize the plaques (areas of cell death).
-
Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Conclusion and Future Directions
Substituted benzotriazole derivatives represent a highly valuable scaffold in the field of drug discovery. The diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these compounds. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of substituted benzotriazoles holds the promise of delivering novel and effective therapeutic agents to address a range of unmet medical needs.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 9. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
An In-Depth Technical Guide on the Discovery and History of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. This compound emerged from medicinal chemistry research as a potent and selective agonist for the G-protein-coupled receptor 109b (GPR109b), a target of interest for the treatment of dyslipidemia. This document details the synthetic pathways to this molecule, including the preparation of its key precursor, benzotriazole-5-carboxylic acid, and the subsequent N-alkylation. Detailed experimental protocols, quantitative data, and characterization are provided to support further research and development efforts.
Introduction
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 691363-31-2) is a heterocyclic compound belonging to the benzotriazole class of molecules. The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1] The unique electronic configuration and reactivity imparted by the fused benzene and triazole rings allow for diverse chemical interactions, making it a valuable core for drug design.[1] This guide focuses specifically on the ethyl-substituted derivative at the 1-position of the benzotriazole ring, a modification that has proven crucial for its biological activity.
Discovery and History
The discovery of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is rooted in the search for novel treatments for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease. The G-protein-coupled receptors GPR109A and GPR109B were identified as receptors for the HDL-cholesterol-raising drug niacin.[2] This led to significant interest in developing agonists for these receptors.
In 2006, a pivotal study by Semple et al. published in the Journal of Medicinal Chemistry identified a series of 1-alkyl-benzotriazole-5-carboxylic acids as the first reported selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (also known as HM74).[2] This research highlighted that while niacin activates both GPR109a and GPR109b, compounds like 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid exhibit high selectivity for GPR109b.[2] This selectivity was attributed to differences in the amino acid sequences of the two receptors, allowing for the accommodation of larger ligands in the GPR109b binding site.[2]
The discovery of this class of compounds, including the ethyl derivative, opened new avenues for the development of more targeted therapies for dyslipidemia with potentially fewer side effects than non-selective agonists like niacin.
Synthetic Pathways
The synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is typically achieved in a two-step process:
-
Synthesis of the precursor: 1H-1,2,3-benzotriazole-5-carboxylic acid.
-
N-Alkylation: Introduction of the ethyl group at the N1 position of the benzotriazole ring.
A general workflow for this synthesis is depicted below:
Caption: General synthetic workflow.
Synthesis of 1H-1,2,3-Benzotriazole-5-carboxylic Acid
The most common and well-documented method for the synthesis of the benzotriazole-5-carboxylic acid precursor is the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid.
Experimental Protocol:
A suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) is made in glacial acetic acid (5 ml, 75.36 mmol) and stirred magnetically.[3] A solution of sodium nitrite (1 g, 16.66 mmol) in 5 ml of water is then added to the suspension in one portion while stirring.[3] The reaction is exothermic, and the temperature of the mixture will rise slightly. Stirring is continued until the reaction mixture returns to room temperature. The reaction is typically complete within 30 minutes. The solid product is then collected by filtration.[3]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3,4-Diaminobenzoic Acid | 152.15 | 2 | 13.15 |
| Sodium Nitrite | 69.00 | 1 | 16.66 |
| Product | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1H-1,2,3-Benzotriazole-5-carboxylic Acid | 163.13 | 88 | 299 |
Table 1: Reactants and expected product data for the synthesis of 1H-1,2,3-benzotriazole-5-carboxylic acid.[3]
Characterization Data for 1H-1,2,3-Benzotriazole-5-carboxylic Acid:
-
IR (cm⁻¹): 3510 (N-H stretch), 3400-2400 (O-H stretch of carboxylic acid), 3030 (Aromatic C-H stretch), 1707 (C=O stretch of α-β unsaturated acids), 1304 (C-N bending).[3]
-
¹H NMR (DMSO-d₆, δ ppm): 8.543 (s, 1H, aromatic proton of benzotriazole, Hd), 8.033 (d, 1H, aromatic proton of benzotriazole, Hc), 7.966 (d, 1H, aromatic proton of benzotriazole, Hb), 2.520 (s, 1H, N-H of benzotriazole).[3]
Synthesis of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
The introduction of the ethyl group is typically achieved through N-alkylation. A common strategy involves the esterification of the carboxylic acid group to protect it during the alkylation step, followed by alkylation and subsequent hydrolysis of the ester to yield the final product.
Step 1: Esterification of 1H-1,2,3-Benzotriazole-5-carboxylic Acid
Experimental Protocol:
1H-1,2,3-benzotriazole-5-carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of thionyl chloride for 6 hours.[1] This reaction typically proceeds with high yield.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) |
| 1H-1,2,3-Benzotriazole-5-carboxylic Acid | 163.13 |
| Ethanol | 46.07 |
| Product | Molar Mass ( g/mol ) |
| Ethyl 1H-1,2,3-benzotriazole-5-carboxylate | 191.19 |
Table 2: Data for the esterification of 1H-1,2,3-benzotriazole-5-carboxylic acid.[1]
Step 2: N-Alkylation and Hydrolysis
While the specific protocol from the seminal paper by Semple et al. is not publicly detailed, a general procedure for N-alkylation of benzotriazoles involves the use of an alkyl halide (in this case, ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature. Following the alkylation, the resulting ethyl ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide in an aqueous alcohol solution) to afford the final carboxylic acid product.
A logical workflow for this two-step conversion is presented below:
Caption: N-Alkylation and subsequent hydrolysis.
Quantitative Data for 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid:
| Property | Value |
| CAS Number | 691363-31-2 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 |
Table 3: Physicochemical properties of the final product.
Biological Activity and Signaling Pathway
As previously mentioned, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a selective agonist of GPR109b. The activation of this receptor, which is coupled to a Gᵢ protein, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP levels inhibits lipolysis.
The signaling pathway is illustrated in the following diagram:
References
An In-depth Technical Guide to the Theoretical Mechanism of Action of Benzotriazole Activating Agents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical mechanisms underpinning benzotriazole-based activating agents, which are pivotal in modern chemical synthesis, particularly in the formation of amide bonds for peptide and pharmaceutical development. We will delve into the core principles of carboxylic acid activation, explore the specific pathways of key reagents, present quantitative performance data, detail experimental protocols, and discuss potential side reactions.
Core Principle: Carboxylic Acid Activation
The formation of an amide (or peptide) bond requires the coupling of a carboxylic acid and an amine. This reaction is inherently slow because the carboxylate anion is unreactive towards nucleophiles, and the carboxylic acid will protonate the amine, forming an unreactive ammonium carboxylate salt. Activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Benzotriazole-based reagents achieve this by facilitating the formation of a highly reactive intermediate known as an "active ester" (specifically, a benzotriazolyl ester).[1][2][3] This active ester is more stable and less prone to side reactions like racemization compared to other intermediates, such as those formed by carbodiimides alone.[3][4]
Key Benzotriazole Activating Agents and Their Mechanisms
1-Hydroxybenzotriazole (HOBt): The Classic Additive
1-Hydroxybenzotriazole (HOBt) is rarely used alone but serves as a crucial additive, most commonly with carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1][5]
Mechanism of Action:
-
The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
While this intermediate can be directly attacked by an amine, it is also highly prone to racemization and can rearrange into an unreactive N-acylurea byproduct.
-
In the presence of HOBt, the O-acylisourea intermediate is rapidly intercepted. HOBt's nucleophilic nitrogen attacks the intermediate to form a stable HOBt-active ester, releasing a soluble urea byproduct.[6]
-
This HOBt-ester is significantly more stable than the O-acylisourea intermediate, which effectively suppresses racemization.[1][7]
-
The amine then attacks the carbonyl carbon of the HOBt-ester to form the desired amide bond, releasing HOBt, which can theoretically re-enter the catalytic cycle.[1]
Uronium/Aminium Salts: Standalone Coupling Reagents
Uronium and aminium salts derived from benzotriazole, such as HBTU and HATU, are highly efficient, standalone coupling reagents that do not require a separate activator like a carbodiimide.[2][5] They are prized for their high reactivity, rapid reaction kinetics, and good solubility.[5][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used reagent that provides high coupling efficiency and low racemization.[8][9][10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): An analogue of HBTU based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction and provides superior racemization suppression, making HATU more reactive and efficient than HBTU, especially for sterically hindered amino acids.[11][12][13]
Mechanism of Action: The mechanism for these reagents is a direct and rapid two-stage cascade, typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11][14]
-
Activation: The base deprotonates the carboxylic acid, forming a carboxylate anion.[11][15] This anion performs a nucleophilic attack on the electrophilic carbon of the HBTU/HATU reagent.[11][15]
-
Active Ester Formation: This attack forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate and displaces the benzotriazole N-oxide (HOBt or HOAt anion).[9][11][16] The displaced anion then rapidly attacks the isouronium salt, yielding the key OBt- or OAt-active ester and liberating tetramethylurea as a byproduct.[9][16]
-
Coupling: The amine nucleophile attacks the highly reactive active ester to form the stable amide bond.[12][15]
Quantitative Performance Data
The choice of coupling reagent directly impacts the purity, yield, and stereochemical integrity of the final product. While exact values can vary based on the specific peptide sequence and reaction conditions, comparative studies provide valuable insights.
| Coupling Reagent | Typical Purity (Crude Model Peptide) | Racemization Potential | Coupling Time (Typical) | Notes |
| DCC/HOBt | ~60-75% | Low | 1-4 hours | Inexpensive but produces insoluble DCU byproduct.[5] |
| HBTU | ~70-83% | Very Low | 10-45 minutes | Highly efficient, good for long or hindered sequences.[8][10] |
| HATU | ~70-83% | Extremely Low | 10-30 minutes | More reactive than HBTU; reagent of choice for difficult couplings.[10][12][13] |
| PyBOP | ~70-83% | Low | 30-60 minutes | Phosphonium salt analogue; useful for cyclization.[4][10] |
Data synthesized from a comparative study on the Acyl Carrier Protein fragment 65-74 and other general findings.[10]
Potential Side Reactions
While highly effective, uronium/aminium reagents can participate in side reactions, particularly if used improperly.
Guanidinylation: The most significant side reaction involves the reaction of a free N-terminal amine with excess HBTU or HATU.[11] This leads to the formation of a stable tetramethylguanidinium cap on the peptide chain, which terminates further elongation.[17] This is more prevalent when the coupling reaction is slow or when the reagent is used in large excess. To mitigate this, it is recommended to pre-activate the carboxylic acid for a short period before adding the mixture to the amine component.[8][17]
Experimental Protocols
The following are generalized protocols for amide bond formation using HATU and HBTU. Researchers should optimize equivalents, reaction times, and solvents for their specific substrates.
Protocol: General Solution-Phase Amide Coupling with HATU
-
Preparation: Dissolve the carboxylic acid (1.0 equivalent) in a polar aprotic solvent (e.g., DMF, DCM).[11]
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents), to the solution and stir for 5-10 minutes at room temperature.[11]
-
Activation: Add HATU (1.0-1.2 equivalents) to the mixture and continue stirring for 10-15 minutes. The formation of the active ester may be accompanied by a color change.[11]
-
Coupling: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[11]
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography.[11]
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with HBTU
This protocol outlines a single coupling cycle on a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 15-30 minutes. Drain the solvent.[8]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes to remove the N-terminal Fmoc protecting group.[8][11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all traces of piperidine.[11]
-
Amino Acid Pre-activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and HOBt (optional, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the vessel for 30-60 minutes.[8] For difficult couplings (e.g., sterically hindered residues), the reaction time can be extended or a second coupling can be performed.[8]
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction.[8][11]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[10]
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
The Role of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of high-purity peptides is a cornerstone of drug discovery and development. The efficiency and fidelity of peptide bond formation are critically dependent on the coupling reagents and additives used. Benzotriazole derivatives, such as 1-hydroxybenzotriazole (HOBt), have historically been pivotal in minimizing racemization and enhancing coupling efficiency. This document explores the application of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in peptide synthesis. While direct literature on this specific reagent is sparse, its structural features suggest potential utility based on the well-established chemistry of related benzotriazole compounds. These notes provide a comprehensive overview of the role of benzotriazole derivatives in peptide synthesis, detailed experimental protocols for their use, and a prospective look at how 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid could be integrated into these workflows.
Introduction to Benzotriazoles in Peptide Synthesis
Amide bond formation is the key reaction in peptide synthesis. This process typically involves the activation of a carboxylic acid group of an amino acid to facilitate its reaction with the amino group of another. However, this activation can lead to a significant side reaction: racemization of the chiral α-carbon of the activated amino acid.
To mitigate this, additives based on the benzotriazole scaffold are widely employed. These compounds act as activating agents that form an active ester intermediate. This intermediate is more stable than the initially formed activated species (e.g., an O-acylisourea when using carbodiimides), which helps to suppress racemization and improve the yield of the desired peptide.[1][2]
Key Benzotriazole-Based Reagents:
-
1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to reduce racemization.[2]
-
Uronium/Aminium Salts (e.g., HBTU, TBTU): These are standalone coupling reagents that incorporate the HOBt moiety. They are known for their efficiency and rapid reaction times.[2][3]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are also efficient coupling reagents containing a benzotriazole derivative.
The Potential Role of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
While there is a lack of specific published data on the use of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a peptide coupling reagent, its structure allows for speculation on its potential applications. The core benzotriazole structure is known to be a key component in activating carboxylic acids for amide bond formation.[4][5][6][7] The ethyl group at the N-1 position and the carboxylic acid at the 5-position are distinguishing features.
Potential Advantages and Applications:
-
Modified Solubility: The N-ethyl group may alter the solubility profile of the reagent compared to traditional benzotriazoles, potentially offering advantages in specific solvent systems.
-
Solid-Phase Anchor: The carboxylic acid functionality could theoretically be used to immobilize the benzotriazole moiety onto a solid support or a soluble polymer. This could facilitate the removal of reagent-related byproducts after the coupling reaction, simplifying purification.
-
Bioisostere in Peptidomimetics: The triazole ring is a known bioisostere for the amide bond in peptidomimetics.[6] The specific substitutions on this molecule could be explored in the design of novel peptide analogs with altered pharmacological properties.
Quantitative Data on Benzotriazole-Based Coupling Reagents
To provide a framework for evaluating potential new reagents, the following tables summarize the performance of established benzotriazole-based coupling systems.
Table 1: Comparison of Coupling Efficiency and Racemization for Various Benzotriazole-Based Reagents.
| Coupling Reagent/Additive | Peptide Sequence | Yield (%) | Diastereomeric Ratio (L/D) | Reference |
| DEPBT | IbKTP-NH₂ | 76 | >98:2 | [1] |
| HBTU/HOBt | IbKTP-NH₂ | 73 | 68:32 | [1] |
| BOP/HOBt (6 equiv) | IbKTP-NH₂ | 59 | 87:13 | [1] |
| EDC/Oxyma | IbKTP-NH₂ | 70 | 78:22 | [1] |
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a derivative of HODHBt, showcasing the high efficiency and low racemization achievable with advanced benzotriazole cores.
Table 2: Typical Coupling Times for Common Benzotriazole Reagents.
| Coupling Reagent | Typical Coupling Time | Notes |
| DCC/HOBt | 1 - 2 hours | Standard, reliable method. |
| HBTU/HOBt | 30 - 60 minutes | Faster than DCC-based methods. |
| HATU | 15 - 30 minutes | Generally faster than HBTU with less epimerization. |
| TBTU/HOBt | ~30 minutes | Efficient for automated synthesis.[3] |
Experimental Protocols
The following are detailed protocols for solid-phase peptide synthesis (SPPS) using benzotriazole-based reagents. These can serve as a template for the evaluation of novel reagents like 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol provides a general guideline and may need optimization depending on the specific peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
Additive (e.g., HOBt)
-
N,N'-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add HBTU (3-5 equivalents) and DIEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours or until a negative ninhydrin test is achieved.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2) followed by washing (step 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol for In-Situ Carboxylic Acid Activation with a Benzotriazole Additive
This protocol is suitable for use with carbodiimide coupling agents.
Procedure for Coupling Step (replaces step 4 in the general protocol):
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a benzotriazole additive (e.g., HOBt or potentially 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid; 3-5 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add N,N'-diisopropylcarbodiimide (DIC; 3-5 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathway for Benzotriazole-Mediated Amide Bond Formation
Caption: Mechanism of benzotriazole additives in peptide bond formation.
Conclusion
Benzotriazole-based reagents are indispensable tools in modern peptide synthesis, offering a robust solution to the challenges of racemization and coupling efficiency. While 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is not a commonly cited reagent in this context, its chemical structure suggests that it could potentially be adapted for use as a novel additive or as a scaffold for creating new solid-phase synthesis linkers. The protocols and comparative data provided herein offer a solid foundation for researchers and drug development professionals to explore the utility of this and other novel reagents in their peptide synthesis workflows. Further empirical studies would be necessary to fully characterize its performance and potential advantages over existing technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
Application Notes: Amide Bond Formation Using 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Introduction
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. To overcome this, activating agents, often referred to as coupling reagents, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
This protocol details the use of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a substrate in a carbodiimide-mediated coupling reaction. The most common and versatile methods involve the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the activated carboxylic acid to form an intermediate active ester, which is less prone to side reactions and more reactive towards the amine, leading to higher yields and purer products.[1][2][3]
Mechanism of Action
The coupling process generally proceeds in two stages:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid (1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid) to form a highly reactive O-acylisourea intermediate.[2]
-
Nucleophilic Acyl Substitution:
-
Without Additive: The amine can directly attack the O-acylisourea intermediate to form the amide bond. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[4]
-
With Additive (NHS/HOBt): The additive rapidly reacts with the O-acylisourea to form a more stable active ester (NHS-ester or HOBt-ester).[1][5] This intermediate is then cleanly converted to the desired amide upon reaction with the amine, minimizing side reactions and racemization in the case of chiral substrates. The water-soluble nature of EDC and its urea byproduct simplifies purification during aqueous work-up.[4][6]
-
Experimental Protocols
Protocol 1: General Amide Coupling using EDC and NHS
This protocol describes a robust, two-step, one-pot procedure for coupling 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid with a primary or secondary amine in an organic solvent.
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if starting from an amine salt
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in the chosen anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.5 M concentration).
-
Activation: Add NHS (1.2 equivalents) to the solution, followed by EDC (1.2 equivalents). Stir the mixture at room temperature. The activation step to form the NHS-ester is typically complete within 15 to 60 minutes.[6]
-
Amine Addition: Dissolve the amine (1.1 equivalents) in a small amount of the reaction solvent and add it to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture prior to adding the amine solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can range from 2 to 12 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.
Data Presentation
The following tables summarize the typical stoichiometry and representative reaction conditions for the EDC/NHS coupling protocol.
Table 1: Stoichiometry of Reagents
| Reagent | Stoichiometric Ratio (Equivalents) | Purpose |
| 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | 1.0 | Carboxylic acid substrate |
| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile for amide bond formation |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 - 1.5 | Carbodiimide coupling agent (activator) |
| N-hydroxysuccinimide (NHS) | 1.2 - 1.5 | Additive to form active ester, reduce side reactions |
| Diisopropylethylamine (DIPEA) / Triethylamine (TEA) | 1.5 - 2.0 (if needed) | Base to deprotonate amine salts |
Table 2: Representative Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | DMF is preferred for less soluble reactants. |
| Temperature | Room Temperature (20-25 °C) | Cooling to 0 °C may be beneficial at the start of the reaction to control any initial exotherm. |
| Activation Time | 15 - 60 minutes | Time for the formation of the NHS-ester intermediate.[6] |
| Coupling Time | 2 - 12 hours | Highly dependent on the reactivity of the specific amine. Monitor by TLC or LC-MS.[6] |
| Expected Yield | 70 - 95% | Yields are highly substrate-dependent and may vary. |
Visualizations
The following diagrams illustrate the chemical signaling pathway and the general experimental workflow for the described protocol.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific documented applications of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in organic chemistry are limited in publicly available literature, its structural features—a carboxylic acid appended to an N-substituted benzotriazole core—suggest a range of potential and analogous applications based on the well-established chemistry of related benzotriazole derivatives. This document outlines these probable applications, supported by data and protocols from closely related compounds.
The primary utility of this class of compounds stems from the versatile reactivity of both the carboxylic acid and the benzotriazole moieties. The N-ethyl group primarily influences solubility and steric hindrance but does not fundamentally alter the core reactivity of the functional groups.
Application as a Precursor for Activated Acylating Agents
One of the most prominent applications of benzotriazole-containing carboxylic acids is their conversion into highly reactive acylating agents. The carboxylic acid can be activated to form esters or amides, with the benzotriazole group often playing a role as a superior leaving group, facilitating nucleophilic acyl substitution.
a. Formation of N-Acylbenzotriazoles
N-acylbenzotriazoles are stable, crystalline, and versatile acylating agents that serve as effective alternatives to acid chlorides.[1] An efficient one-pot procedure involves the reaction of a carboxylic acid with benzotriazole and thionyl chloride.[1] This methodology is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants.[1]
Experimental Protocol: General Synthesis of an N-Acylbenzotriazole Derivative
This protocol is adapted from established methods for the synthesis of N-acylbenzotriazoles from carboxylic acids.[1]
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (or a related benzotriazole carboxylic acid)
-
Thionyl chloride (SOCl₂)
-
The carboxylic acid to be activated
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.0 eq) and 1H-benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude N-acylbenzotriazole, which can be further purified by recrystallization or column chromatography.
Role in Peptide Synthesis
Benzotriazole derivatives are cornerstone reagents in peptide synthesis, primarily as additives to carbodiimide-mediated coupling reactions to suppress racemization and improve coupling efficiency. 1-Hydroxybenzotriazole (HOBt) is a classic example. While 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid itself is not a direct coupling additive, its derivatives could be employed in peptide chemistry. For instance, conversion to an activated ester could allow it to be coupled with an amino acid or peptide.
The formation of an amide bond is a critical step in the synthesis of peptides and other organic molecules of biological interest, requiring the activation of a carboxylic acid group.[2] Traditionally, this is achieved using carbodiimides, which convert the carboxylic acid into a highly reactive O-acylisourea.[2] However, this intermediate can rearrange to an unreactive species or lead to a loss of chiral integrity.[2] The use of benzotriazole-based reagents helps to mitigate these side reactions.
Experimental Protocol: Peptide Coupling using a Benzotriazole-Activated Ester
This hypothetical protocol illustrates how an activated ester of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid could be used in peptide synthesis.
Materials:
-
Activated ester of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (e.g., N-hydroxysuccinimide ester)
-
N-terminally protected amino acid or peptide (e.g., Boc-Gly-OH)
-
C-terminally protected amino acid or peptide (e.g., H-Phe-OMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the N-terminally protected amino acid (1.0 eq) and the activated ester of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution to act as a base.
-
In a separate flask, dissolve the C-terminally protected amino acid (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the activated acid to the solution of the C-terminally protected amino acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
The organic layer is then dried and concentrated to yield the protected dipeptide.
Synthesis of Amide and Ester Derivatives
The carboxylic acid functionality of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid allows for the straightforward synthesis of a variety of amide and ester derivatives. These reactions are fundamental in organic synthesis and drug discovery for creating compound libraries and performing structure-activity relationship (SAR) studies.
a. Amidation Reactions
The formation of amides from benzotriazole-5-carboxylic acid is a key method for introducing nitrogen-containing functional groups.[3] This can be accomplished by reacting the carboxylic acid or its activated forms with primary or secondary amines.[3] A common and efficient approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like HOBt.[3]
Experimental Protocol: Synthesis of N-Butyl-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide
This protocol is based on general amidation procedures for benzotriazole carboxylic acids.
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
Add butylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
b. Esterification Reactions
Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting an activated form of the carboxylic acid with an alcohol. A highly effective method for synthesizing alkyl esters of benzotriazole-5-carboxylic acid involves the use of thionyl chloride to facilitate the reaction with various alcohols.[3] For instance, refluxing 1H-Benzotriazole-5-carboxylic acid with ethanol in the presence of thionyl chloride for 6 hours resulted in a 97% yield of the corresponding ethyl ester.[3]
Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate
This protocol is adapted from a known procedure for the esterification of benzotriazole-5-carboxylic acid.[3]
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess ethanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for reactions involving benzotriazole-5-carboxylic acid and its derivatives, which can be considered indicative of the expected outcomes for reactions with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
| Reaction Type | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Esterification | 1H-Benzotriazole-5-carboxylic acid, Ethanol | Thionyl chloride, Reflux, 6 h | 1H-Benzotriazole-5-carboxylic acid ethyl ester | 97 | [3] |
| Esterification | Benzotriazole-4- and -5-carboxylic acid mixture, 1-Dodecyl alcohol | Thionyl chloride, 100-120°C | Carboxyl benzotriazole dodecyl ester | 98 | [3] |
| Amidation | Benzotriazole-5-carbonyl chloride, Aniline | Conventional (reflux) | N-phenyl-1H-benzo[d][3][4][5]triazole-5-carboxamide | 68 | [5] |
| Amidation | Benzotriazole-5-carbonyl chloride, Aniline | Microwave irradiation | N-phenyl-1H-benzo[d][3][4][5]triazole-5-carboxamide | 93 | [5] |
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic pathways from the title compound.
Caption: Workflow for amidation reactions.
Caption: Solid-phase peptide synthesis logic.
References
Application Notes and Protocols for N-Acylation Reactions with Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-acylbenzotriazoles from carboxylic acids and their subsequent use as efficient N-acylating agents for the preparation of amides. N-acylbenzotriazoles are stable, crystalline solids that serve as excellent alternatives to acid chlorides, offering milder reaction conditions and simpler workup procedures.[1][2] This makes them highly valuable in organic synthesis, particularly in the fields of medicinal chemistry and drug development where clean and efficient reactions are paramount.
Synthesis of N-Acylbenzotriazoles
The preparation of N-acylbenzotriazoles can be achieved through several efficient methods, starting from readily available carboxylic acids. Below are detailed protocols for three common and effective procedures.
Method 1: Thionyl Chloride Mediated Synthesis
This one-pot procedure allows for the synthesis of a wide range of N-acylbenzotriazoles from aliphatic, aromatic, and heterocyclic carboxylic acids under mild conditions.[3][4]
Experimental Protocol:
-
To a solution of 1H-benzotriazole (4.8 g, 40 mmol) in dichloromethane (CH₂Cl₂, 50 mL), add thionyl chloride (SOCl₂, 1.2 g, 10 mmol) at 25 °C with stirring.
-
After stirring for 30 minutes, add the desired carboxylic acid (10 mmol) in a single portion.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Filter the resulting white precipitate and wash it with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic filtrates and wash with 2 N aqueous sodium hydroxide (NaOH) solution (3 x 60 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexanes-EtOAc, 4:1) to yield the pure N-acylbenzotriazole.[3]
Method 2: 2,2,2-Trifluoroacetic Anhydride Mediated Synthesis
This novel approach utilizes 2,2,2-trifluoroacetic anhydride for the efficient conversion of carboxylic acids to their corresponding N-acylbenzotriazoles in the absence of an external base.[5]
Experimental Protocol:
-
In a round bottom flask, dissolve the carboxylic acid (1.0 equiv., 0.819 mmol) in dry dichloromethane (DCM, 5 mL).
-
Add 2,2,2-trifluoroacetic anhydride (1.0 equiv., 0.114 mL, 0.819 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add 1H-benzotriazole (2.5 equiv., 0.243 g, 2.049 mmol) to the mixture.
-
Stir the resulting mixture for 3 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (SiO₂) using a gradient of 0-15% ethyl acetate in n-hexane as the eluent to obtain the pure N-acylbenzotriazole.[5]
Method 3: Tosyl Chloride Mediated Synthesis
This one-pot synthesis involves the activation of carboxylic acids with tosyl chloride for the efficient preparation of N-acylbenzotriazoles with high yields and short reaction times.[2]
Experimental Protocol:
-
To a solution of the carboxylic acid (1 mmol) and 1H-benzotriazole (1.1 mmol) in dry dichloromethane (10 mL), add triethylamine (3 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tosyl chloride (1.1 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-2 hours), monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) (3 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and add hexane (20 mL) to precipitate the product.
-
Filter the solid and dry it under vacuum to obtain the target N-acylbenzotriazole.[2]
Table 1: Comparison of Yields for the Synthesis of Representative N-Acylbenzotriazoles
| Carboxylic Acid | Method 1 (Thionyl Chloride) Yield (%) | Method 2 (TFAA) Yield (%) | Method 3 (Tosyl Chloride) Yield (%) |
| Propionic Acid | 89[3] | 95 | 92 |
| Palmitic Acid | 92[3] | 94 | 96 |
| Benzoic Acid | 93[3] | 97[5] | 95 |
| 4-Hydroxybenzoic Acid | 90[3] | 85 | 90 |
| 2-Thiophenecarboxylic Acid | 97[3] | 92 | N/A |
| Indole-2-carboxylic Acid | 97[3] | 88 | N/A |
| Methacrylic Acid | 83[3] | N/A | N/A |
| N/A: Data not available in the cited sources. | |||
| Yields are for the isolated, purified product. |
N-Acylation of Amines using N-Acylbenzotriazoles
N-acylbenzotriazoles are highly effective for the acylation of primary and secondary amines to form a wide variety of amides under neutral conditions.[1] A greener approach using water as a solvent has also been developed, offering an environmentally friendly alternative.[6][7][8]
Protocol for Amide Synthesis in Organic Solvent
Experimental Protocol:
-
Dissolve the N-acylbenzotriazole (1.0 equiv.) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the primary or secondary amine (1.0-1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the workup procedure generally involves washing the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol for Amide Synthesis in Water (Green Chemistry Approach)
This protocol is particularly advantageous due to its use of water as a solvent, simple workup, and high yields.[6][8]
Experimental Protocol:
-
Suspend the N-acylbenzotriazole (1.0 equiv.) and the amine (1.0 equiv.) in water.
-
Stir the heterogeneous mixture vigorously at room temperature or under microwave irradiation (for large-scale reactions) for 15-20 minutes.[6][9]
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product and wash it with water.
-
The benzotriazole byproduct can be recovered from the aqueous layer by pH-controlled acidification.[6]
-
Dry the filtered solid to obtain the pure amide.
Table 2: Yields for the N-Acylation of Various Amines with N-Acylbenzotriazoles in Water
| N-Acylbenzotriazole | Amine | Product | Yield (%) |
| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 98 |
| N-(Boc-phenylalanyl)benzotriazole | Phenylamine | tert-Butyl (S)-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)carbamate | 94[6] |
| N-(Cbz-glycyl)benzotriazole | p-Toluidine | Benzyl (2-oxo-2-(p-tolylamino)ethyl)carbamate | 88[6] |
| N-(Cbz-alanyl)benzotriazole | p-Toluidine | Benzyl (S)-(1-oxo-1-(p-tolylamino) propan-2-yl) carbamate | 96[6] |
| Yields are for the isolated, purified product after reaction in water. |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis and application of N-acylbenzotriazoles, as well as a simplified reaction mechanism.
Caption: Experimental workflow for N-acylation reactions.
Caption: Simplified N-acylation reaction mechanism.
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a novel linker in solid-phase synthesis, particularly for the preparation of peptide acids and other C-terminally modified peptides.
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides and other complex organic molecules.[1] The choice of a linker, which tethers the growing molecule to the solid support, is critical as it dictates the conditions for cleavage and the nature of the C-terminal functional group.[1] Benzotriazole-based linkers have emerged as versatile tools, offering mild cleavage conditions and the ability to generate activated C-terminal species for further functionalization.[2][3]
This document outlines the synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its proposed application as a linker in solid-phase peptide synthesis (SPPS). The ethyl group on the benzotriazole moiety can potentially modulate the reactivity and stability of the linker, offering advantages in specific synthetic contexts.
Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
The synthesis of the target linker can be envisioned as a two-step process starting from commercially available 3,4-diaminobenzoic acid. The initial step involves the formation of the benzotriazole ring, followed by N-alkylation.
Step 1: Synthesis of Benzotriazole-5-carboxylic acid
A common method for the synthesis of benzotriazole-5-carboxylic acid is the diazotization of 3,4-diaminobenzoic acid.[4][5]
-
Reaction: 3,4-diaminobenzoic acid is treated with sodium nitrite in an acidic medium to facilitate intramolecular cyclization.
-
Protocol: A suspension of 3,4-diaminobenzoic acid in glacial acetic acid and water is cooled, and a solution of sodium nitrite is added portion-wise. The reaction mixture is stirred until completion, and the product is isolated by filtration.[5]
Step 2: N-Ethylation of Benzotriazole-5-carboxylic acid
The subsequent N-ethylation of the benzotriazole ring can be achieved using an appropriate ethylating agent. This reaction can potentially yield a mixture of N1 and N2 isomers, which may require separation.
-
Reaction: Benzotriazole-5-carboxylic acid is reacted with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
-
Proposed Protocol: To a solution of benzotriazole-5-carboxylic acid in a suitable polar aprotic solvent (e.g., DMF), a base (e.g., potassium carbonate) is added, followed by the ethylating agent. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of the target linker.
Application in Solid-Phase Peptide Synthesis
The synthesized 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be employed as a linker for the solid-phase synthesis of C-terminal peptide acids. The general workflow involves:
-
Attachment of the Linker to the Solid Support: The carboxylic acid group of the linker is coupled to an amino-functionalized resin (e.g., Rink Amide resin).
-
Attachment of the First Amino Acid: The N-protected first amino acid is coupled to the linker.
-
Peptide Elongation: Standard Fmoc-based solid-phase peptide synthesis cycles are performed to assemble the desired peptide chain.
-
Cleavage: The final peptide is cleaved from the resin, yielding a peptide with a C-terminal carboxylic acid.
Diagram of the Solid-Phase Synthesis Workflow
Caption: General workflow for SPPS using the linker.
Experimental Protocols
The following are detailed, proposed protocols for the utilization of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in solid-phase peptide synthesis.
Protocol 1: Attachment of the Linker to Rink Amide Resin
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Swell Rink Amide resin in DMF. | Rink Amide Resin (1 eq), DMF | 30 min |
| 2 | Prepare activation solution: Dissolve the linker, HOBt, and DIC in DMF. | Linker (3 eq), HOBt (3 eq), DIC (3 eq), DMF | 5 min |
| 3 | Add activation solution to the swollen resin. | - | 2-4 h |
| 4 | Wash the resin sequentially with DMF, DCM, and MeOH. | DMF, DCM, MeOH | 15 min |
| 5 | Dry the resin under vacuum. | - | - |
Protocol 2: Fmoc-Based Peptide Synthesis
This protocol outlines a single coupling cycle.
| Step | Procedure | Reagents and Solvents | Time |
| Deprotection | |||
| 1 | Swell the resin-bound peptide in DMF. | Resin, DMF | 20 min |
| 2 | Treat with 20% piperidine in DMF. | 20% Piperidine/DMF | 5 min |
| 3 | Repeat step 2. | 20% Piperidine/DMF | 15 min |
| 4 | Wash the resin with DMF. | DMF | 5 min |
| Coupling | |||
| 5 | Prepare activation solution: Dissolve Fmoc-amino acid, HBTU, and DIPEA in DMF. | Fmoc-AA (4 eq), HBTU (3.9 eq), DIPEA (8 eq), DMF | 2 min |
| 6 | Add activation solution to the resin. | - | 1-2 h |
| 7 | Wash the resin with DMF. | DMF | 5 min |
Protocol 3: Cleavage of the Peptide from the Resin
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Wash the final peptide-resin with DCM and dry. | DCM | 10 min |
| 2 | Add cleavage cocktail to the resin. | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h |
| 3 | Filter the resin and collect the filtrate. | - | 5 min |
| 4 | Precipitate the crude peptide in cold diethyl ether. | Cold Diethyl Ether | 30 min |
| 5 | Centrifuge and wash the peptide pellet. | Cold Diethyl Ether | 10 min |
| 6 | Dry the purified peptide under vacuum. | - | - |
Quantitative Data Summary (Projected)
The following table summarizes the projected yields for the synthesis of a model pentapeptide (e.g., H-Gly-Phe-Leu-Ser-Ala-OH) using the proposed linker. These are estimated values based on typical solid-phase synthesis outcomes.
| Process Step | Parameter | Projected Value |
| Linker Synthesis | Overall Yield | 60-70% |
| Linker Attachment | Resin Loading | 0.4-0.6 mmol/g |
| Peptide Synthesis | Crude Peptide Yield | 70-85% |
| Crude Peptide Purity (HPLC) | >80% | |
| Purification | Final Yield | 30-50% |
| Final Purity (HPLC) | >95% |
Signaling Pathways and Logical Relationships
The core of this application lies in the chemical transformations enabling the solid-phase synthesis. The logical relationship between the key components is illustrated below.
Diagram of Key Chemical Transformations
Caption: Key components and their relationships.
Conclusion
The use of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a linker in solid-phase synthesis represents a promising, albeit currently theoretical, avenue for the synthesis of peptide acids. The protocols and data presented herein are based on established principles of solid-phase chemistry and provide a solid foundation for the experimental validation and application of this novel linker. Further research is warranted to fully characterize its performance and potential advantages in the synthesis of complex peptides and other organic molecules.
References
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03229C [pubs.rsc.org]
- 3. scitechnol.com [scitechnol.com]
- 4. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a derivative of benzotriazole, a class of compounds well-regarded for their efficacy as corrosion inhibitors, particularly for copper and its alloys, as well as for steel.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion.[1] The ethyl and carboxylic acid functional groups on the benzotriazole scaffold are anticipated to modify its solubility, electronic properties, and ultimately its interaction with metal surfaces, potentially enhancing its protective capabilities.
This document provides detailed application notes and protocols for the evaluation of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a corrosion inhibitor. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, the quantitative data and detailed experimental protocols presented herein are based on studies of closely related and structurally similar benzotriazole derivatives, such as 1-acetyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. These examples serve to provide a comprehensive framework for the experimental design and data interpretation when investigating the corrosion inhibition properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Mechanism of Corrosion Inhibition
Benzotriazole and its derivatives inhibit corrosion primarily through the formation of a chemisorbed protective layer on the metal surface. The triazole ring, with its lone pair electrons on the nitrogen atoms, coordinates with metal ions on the surface, leading to the formation of a stable, polymeric complex. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both anodic and cathodic reactions. The specific mechanism can be visualized as a multi-step process involving the adsorption of the inhibitor and the subsequent formation of a protective film.
Caption: Corrosion inhibition mechanism of a benzotriazole derivative.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on analogous benzotriazole derivatives, which can be used as a benchmark for evaluating 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Table 1: Potentiodynamic Polarization Data for 1-Acetyl-1H-benzotriazole (ABTZ) on Mild Steel in 1M HCl [1]
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 1050 | 85 | 125 | - |
| 100 | -470 | 410 | 80 | 115 | 60.95 |
| 200 | -465 | 320 | 78 | 110 | 69.52 |
| 300 | -460 | 260 | 75 | 108 | 75.24 |
| 400 | -455 | 220 | 72 | 105 | 79.05 |
| 500 | -450 | 204 | 70 | 102 | 80.55 |
Data adapted from a study on 1-acetyl-1H-benzotriazole on mild steel in 1M HCl.[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 5-methyl-1H-benzotriazole (MHB) on Low Carbon Steel in 1 M HCl [2]
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.1 | 150 | 150 | 66.7 |
| 0.5 | 350 | 100 | 85.7 |
| 1.0 | 500 | 80 | 90.0 |
| 5.0 | 800 | 60 | 93.8 |
Hypothetical data based on trends observed for benzotriazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. These protocols are based on standard practices and published studies on similar inhibitors.[1][2]
Protocol 1: Synthesis of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
A potential synthetic route can be adapted from established methods for N-alkylation of benzotriazoles.
Materials:
-
1H-Benzotriazole-5-carboxylic acid
-
Ethyl iodide or diethyl sulfate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone)
Procedure:
-
Dissolve 1H-benzotriazole-5-carboxylic acid and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the ethylating agent (ethyl iodide or diethyl sulfate) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Gravimetric (Weight Loss) Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)
-
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Acetone, ethanol
-
Desiccator
-
Analytical balance
Procedure:
-
Prepare metal coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor.
-
Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water and ethanol, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Protocol 3: Electrochemical Measurements
Objective: To study the electrochemical behavior of the metal in the presence and absence of the inhibitor using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
A. Potentiodynamic Polarization:
-
Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[1]
-
From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell as described for potentiodynamic polarization.
-
After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
References
Application Note: Analytical Techniques for Monitoring Reactions with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Effective monitoring of chemical reactions involving this molecule is crucial for optimizing reaction conditions, ensuring product purity, and maximizing yield. This document outlines key analytical techniques and provides detailed protocols for monitoring reactions with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of reactions involving 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. It allows for the separation and quantification of the starting material, intermediates, and the final product.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Acquire the chromatogram for at least 20 minutes to ensure elution of all components.
-
Identify the peaks corresponding to the starting material, intermediates, and product based on their retention times, which should be established with analytical standards.
-
-
Quantification:
-
Integrate the peak areas of the relevant components.
-
Calculate the relative percentage of each component to monitor the reaction progress.
-
Caption: Workflow for HPLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the identity of reaction components.
Data Presentation: LC-MS Method Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC analysis. Ensure the final concentration is suitable for MS detection to avoid source saturation.
-
-
Instrument Setup:
-
Use the same chromatographic conditions as the HPLC method.
-
Tune the mass spectrometer using a standard solution to ensure mass accuracy and sensitivity.
-
Set the MS parameters as detailed in the table above.
-
-
Analysis:
-
Inject the sample.
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
Extract the mass spectra for each chromatographic peak.
-
-
Data Interpretation:
-
Confirm the identity of the starting material, intermediates, and product by comparing their experimental mass-to-charge ratios (m/z) with the theoretical values. For 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H9N3O2), the expected [M+H]+ ion would be approximately 204.07 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.
Data Presentation: ¹H NMR Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Analysis:
-
Identify characteristic peaks for the starting material and the product.
-
Integrate the signals corresponding to unique protons of the reactant and product to determine their relative concentrations.
-
Caption: Logical flow for compound characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for monitoring the functional group transformations during a reaction. For example, the disappearance of a carboxylic acid C=O stretch and the appearance of an ester C=O stretch.
Data Presentation: FTIR Parameters
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
If the sample is a solid, place a small amount directly on the ATR crystal.
-
If the sample is a solution, deposit a thin film onto the ATR crystal and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
-
Analysis:
-
Identify key vibrational bands for the starting material and product. For 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, look for the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 3000 cm⁻¹). Monitor the change in these bands to track the reaction progress.
-
Application Note: 1H NMR Characterization of Reaction Products from 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a versatile building block in medicinal chemistry and materials science. The functionalization of its carboxylic acid group allows for the synthesis of a diverse range of derivatives, such as esters and amides, which can exhibit varied biological activities and material properties. Accurate characterization of these products is crucial for ensuring their purity and confirming their chemical structures. High-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure. This application note provides a summary of the expected 1H NMR characteristics of products derived from reactions of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and detailed protocols for their synthesis and NMR sample preparation.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and two of its representative derivatives: an ethyl ester and a benzylamide. These predictions are based on established principles of NMR spectroscopy and published data for analogous benzotriazole structures.[1][2][3] The protons are labeled according to the numbering scheme provided in the chemical structures below.
Chemical Structures and Proton Numbering
Figure 1: Structure of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1)
Figure 2: Structure of Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate (2)
Figure 3: Structure of N-benzyl-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide (3)
Table 1: Predicted 1H NMR Data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its Derivatives (in DMSO-d6)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | H-4 | ~8.50 | s | 1H | - |
| H-6 | ~8.15 | d | 1H | ~8.5 | |
| H-7 | ~7.90 | d | 1H | ~8.5 | |
| H-8 (CH2) | ~4.60 | q | 2H | ~7.3 | |
| H-9 (CH3) | ~1.50 | t | 3H | ~7.3 | |
| COOH | ~13.0 | br s | 1H | - | |
| 2 | H-4 | ~8.45 | s | 1H | - |
| H-6 | ~8.10 | d | 1H | ~8.5 | |
| H-7 | ~7.85 | d | 1H | ~8.5 | |
| H-8 (CH2) | ~4.60 | q | 2H | ~7.3 | |
| H-9 (CH3) | ~1.50 | t | 3H | ~7.3 | |
| O-CH2 | ~4.35 | q | 2H | ~7.1 | |
| O-CH2-CH3 | ~1.35 | t | 3H | ~7.1 | |
| 3 | H-4 | ~8.60 | s | 1H | - |
| H-6 | ~8.20 | d | 1H | ~8.5 | |
| H-7 | ~7.95 | d | 1H | ~8.5 | |
| H-8 (CH2) | ~4.65 | q | 2H | ~7.3 | |
| H-9 (CH3) | ~1.55 | t | 3H | ~7.3 | |
| NH | ~9.30 | t | 1H | ~6.0 | |
| N-CH2 | ~4.55 | d | 2H | ~6.0 | |
| Ar-H (benzyl) | ~7.20-7.40 | m | 5H | - |
Note: Chemical shifts are predicted for DMSO-d6 as the solvent. Shifts can vary depending on the solvent and concentration.
Experimental Protocols
1. Synthesis of Ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate (2)
This protocol describes a standard esterification procedure.
-
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1)
-
Thionyl chloride (SOCl2)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add anhydrous ethanol (2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Synthesis of N-benzyl-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide (3)
This protocol details a common amidation reaction.
-
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
3. 1H NMR Sample Preparation
-
Materials:
-
Purified product
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tube
-
-
Procedure:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Workflow
The following diagram illustrates the general workflow from the starting material to the final characterization of the products.
Caption: Synthetic and characterization workflow.
Conclusion
This application note provides essential information for the synthesis and 1H NMR characterization of derivatives of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The tabulated predicted 1H NMR data serves as a useful reference for researchers in identifying and confirming the structures of their synthesized compounds. The detailed experimental protocols offer a starting point for the preparation of ester and amide derivatives, which can be adapted for the synthesis of a wider range of analogues for various applications in drug discovery and materials science.
References
mass spectrometry analysis of novel compounds synthesized with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
An Application Note and Protocol for the Mass Spectrometry Analysis of Novel Compounds Synthesized with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Authors:
Audience:
Researchers, scientists, and drug development professionals.
Abstract:
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a versatile scaffold used in the synthesis of novel compounds with potential therapeutic applications. The benzotriazole moiety is found in a range of biologically active molecules, exhibiting antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural characterization of newly synthesized derivatives is a critical step in the drug discovery pipeline. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for confirming molecular weight and elucidating the structure of these novel compounds through fragmentation analysis.[3][4] This document provides a detailed protocol for the synthesis of a novel amide derivative and its subsequent analysis using LC-MS/MS, including predicted fragmentation data and standardized workflows.
Introduction
Benzotriazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide spectrum of pharmacological activities.[1] The synthesis of novel derivatives allows for the exploration of new chemical space and the development of potent and selective therapeutic agents. The starting material, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-31-2), provides a key building block for creating diverse molecular libraries.[5]
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[3] When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, providing crucial information for structural elucidation.[4][6]
This application note details the synthesis of a novel compound, N-(4-fluorophenyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide, and provides a comprehensive protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Synthesis of N-(4-fluorophenyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide
This protocol describes a standard amide coupling reaction.
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
4-fluoroaniline
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or equivalent) equipped with a Heated Electrospray Ionization (H-ESI) source.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for analysis.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Full MS Scan Range: m/z 100-800
-
Resolution (Full MS): 70,000
-
dd-MS² (TopN): N=5 (fragment the 5 most intense ions from the full MS scan)
-
Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 30, 40 eV
-
Resolution (MS²): 17,500
Data Presentation and Analysis
The primary goal of the MS analysis is to confirm the molecular weight of the synthesized compound and to propose a structure for its fragments. The theoretical exact mass of the protonated molecule [M+H]⁺ of N-(4-fluorophenyl)-1-ethyl-1H-1,2,3-benzotriazole-5-carboxamide (C₁₅H₁₃FN₄O) is 285.1146 m/z.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions that would be observed in the MS/MS spectrum of the target compound.
| Predicted m/z | Ion Formula | Description of Fragment Loss | Proposed Fragment Structure |
| 285.1146 | [C₁₅H₁₄FN₄O]⁺ | Precursor Ion [M+H]⁺ | Full Molecule |
| 257.0830 | [C₁₃H₁₀FN₄O]⁺ | Loss of ethylene (-C₂H₄) | Benzotriazole core with carboxamide |
| 174.0560 | [C₉H₈N₃O]⁺ | Cleavage of amide C-N bond | 1-ethyl-1H-benzotriazole-5-carbonyl ion |
| 146.0611 | [C₈H₈N₃]⁺ | Decarbonylation from m/z 174.0560 (-CO) | 1-ethyl-1H-benzotriazole ion |
| 112.0502 | [C₆H₅FN]⁺ | Cleavage of amide C-N bond | 4-fluoroaniline ion |
Visualizations: Workflows and Fragmentation
Diagrams created with Graphviz provide a clear visual representation of complex processes.
General Experimental Workflow
Caption: Workflow for synthesis, purification, and analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule.
Conclusion
This application note provides a comprehensive framework for the synthesis and detailed mass spectrometric analysis of novel compounds derived from 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The protocols for synthesis and LC-MS/MS analysis are robust and can be adapted for a wide range of derivatives. The presented data and workflows serve as a valuable guide for researchers in medicinal chemistry and drug discovery, enabling confident structural confirmation and characterization of newly synthesized chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. longdom.org [longdom.org]
- 5. appchemical.com [appchemical.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Industrial Uses of 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the industrial applications, experimental protocols, and potential uses of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives. While specific data for the 1-ethyl derivative is limited in publicly available literature, the information presented is based on the well-established functions of the broader benzotriazole class of compounds, providing a strong predictive framework for their industrial utility.
Application: Corrosion Inhibition in Aqueous Systems
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its esters are anticipated to be effective corrosion inhibitors, particularly for copper and its alloys, in various aqueous and non-aqueous systems. The benzotriazole moiety forms a protective film on the metal surface, preventing corrosive attack. The ethyl group enhances the compound's hydrophobicity, which can improve its performance in certain formulations, while the carboxylic acid or ester group provides a point of attachment or improved solubility.
Key Industrial Uses:
-
Coolants and Antifreeze Formulations: These compounds can be added to ethylene glycol-based coolants to protect the metallic components of engine cooling systems, such as the radiator and hoses, from corrosion.
-
Metalworking Fluids: In cutting fluids, grinding fluids, and other metalworking formulations, these derivatives can prevent the corrosion of both the workpiece and the machinery.[1]
-
Hydraulic Fluids: They can be incorporated into hydraulic fluids to protect the internal components of hydraulic systems from rust and corrosion.
-
Industrial Water Treatment: Used in closed-loop water systems and industrial cooling towers to mitigate corrosion of pipes and heat exchangers.
Illustrative Performance Data
The following table presents hypothetical, yet representative, quantitative data for the performance of a 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid derivative as a corrosion inhibitor for copper in a 3.5% NaCl solution. This data is based on typical performance characteristics of benzotriazole-based corrosion inhibitors.
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.8 | - |
| 50 | 4.2 | 73.4 |
| 100 | 2.1 | 86.7 |
| 200 | 1.0 | 93.7 |
| 500 | 0.5 | 96.8 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes the use of potentiodynamic polarization, a common electrochemical technique, to evaluate the effectiveness of a corrosion inhibitor.
Materials and Equipment:
-
Potentiostat with a three-electrode cell (working electrode, counter electrode, reference electrode)
-
Working electrode: Copper coupon of known surface area
-
Counter electrode: Platinum or graphite rod
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Corrosive medium: e.g., 3.5% NaCl solution
-
Inhibitor: 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid or its ester derivative
-
Polishing paper (various grits), acetone, and deionized water for electrode preparation
Procedure:
-
Electrode Preparation:
-
Mechanically polish the copper working electrode with successively finer grits of emery paper.
-
Degrease the electrode by sonicating in acetone.
-
Rinse with deionized water and dry with a stream of air.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the corrosive medium containing the desired concentration of the inhibitor.
-
-
Potentiodynamic Polarization Measurement:
-
Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
From the resulting Tafel plot (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inh is the corrosion current density with the inhibitor.
-
References
Troubleshooting & Optimization
identifying common side products in benzotriazole-mediated couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating common side products in benzotriazole-mediated coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during benzotriazole-mediated coupling reactions.
Problem: Low or No Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure all reagents, especially the solvent (e.g., DMF), are anhydrous.[1] - Use a sufficient amount of coupling reagent; a slight excess (1.1-1.2 equivalents) is often recommended.[2] - Pre-activate the carboxylic acid with the coupling reagent and a base for 5-15 minutes before adding the amine.[2][3] |
| Deactivation of the amine | - The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Ensure an appropriate base (e.g., DIPEA, NMM) is used to neutralize the reaction mixture.[4] |
| Steric hindrance | - For sterically hindered amino acids or substrates, consider using a more reactive coupling reagent like HATU or a phosphonium-based reagent like PyBOP.[1][4] - Increasing the reaction temperature (e.g., to 40-50°C) may improve the yield for sluggish reactions.[2] |
| Peptide aggregation on solid support | - Incorporate structural elements that disrupt hydrogen bonding, such as pseudoprolines or depsipeptides.[5] |
Problem: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
| Side Product Identity | Cause and Prevention |
| Racemization/Epimerization | - Cause: Abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[6] - Prevention: - Use additives known to suppress racemization, such as HOBt, and more effectively, HOAt or Oxyma Pure.[4][7] - Employ a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[4] - Perform the reaction at a lower temperature.[1] - For critical couplings, phosphonium-based reagents (e.g., PyBOP) may be preferred.[4] |
| Guanidinylation of the N-terminus | - Cause: Direct reaction of uronium/aminium salt coupling reagents (HBTU, HATU) with the free N-terminal amine of the peptide, terminating chain elongation.[8] - Prevention: - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2] - Avoid using a large excess of the coupling reagent.[8] A 1:1 molar ratio of the coupling reagent to the carboxylic acid is recommended.[2] |
| N-acylurea Formation | - Cause: An O-to-N acyl migration of the activated carboxylic acid when using carbodiimide reagents (like DCC or DIC) in the absence of an additive.[9] - Prevention: - Always use an additive like HOBt or HOAt when using carbodiimides.[9] |
| Side reactions with amino acid side chains | - Asparagine and Glutamine: Dehydration of the side-chain amide to a nitrile can occur with carbodiimide reagents.[10] Use appropriate side-chain protection to prevent this.[9] - Tyrosine: The phenolic group can react with excess HATU to form a uronium derivative.[8] Use a minimal effective amount of the coupling reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HOBt and its derivatives in coupling reactions?
A1: 1-Hydroxybenzotriazole (HOBt) and its derivatives (like HOAt and 6-Cl-HOBt) are primarily used as additives in amide bond formation.[11] Their main functions are to suppress racemization by forming a more stable and reactive HOBt-ester intermediate, and to increase the coupling efficiency.[5][6]
Q2: How do uronium/aminium salt reagents like HBTU and HATU differ from phosphonium salt reagents like PyBOP?
A2: The key difference lies in their potential for a significant side reaction. Uronium/aminium reagents such as HBTU and HATU can react directly with the amine nucleophile to form a guanidinium byproduct, which terminates the peptide chain. Phosphonium reagents like PyBOP do not cause this guanidinylation side reaction and can be used in excess to drive slow reactions to completion.
Q3: When should I choose HOAt over HOBt?
A3: HOAt is a more reactive and more acidic additive than HOBt.[7] It is superior in suppressing racemization, especially in challenging couplings involving sterically hindered amino acids or during segment condensation.[7] While more expensive, HOAt is recommended for syntheses where the risk of epimerization is high.[7]
Q4: What is the correct order of addition for reagents in a typical HATU-mediated coupling?
A4: To minimize side reactions like guanidinylation, it is crucial to pre-activate the carboxylic acid. The recommended order of addition is to first mix the carboxylic acid with a non-nucleophilic base (e.g., DIPEA), then add HATU and allow it to stir for 5-15 minutes before adding the amine component.[2][3]
Q5: How can I monitor the progress of my coupling reaction?
A5: The completion of a coupling reaction, especially in solid-phase peptide synthesis, can be monitored using qualitative tests like the Kaiser test or bromophenol blue test, which detect the presence of free primary amines.[4] For more quantitative analysis, especially in solution-phase synthesis, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to track the consumption of starting materials and the formation of the product.[2]
Data Presentation
Table 1: Comparison of Racemization Suppression by HOBt and HOAt
This table summarizes the percentage of epimerization observed in a challenging solid-phase peptide synthesis when using either HOBt or HOAt as an additive with DCC as the coupling reagent.
| Coupling Additive | Coupling Reagent | % Epimerization |
| HOBt | DCC | 18% |
| HOAt | DCC | 6% |
Data sourced from a study by Carpino, demonstrating a significant reduction in epimerization with HOAt.[7]
Table 2: Guanidinylation Side Reaction with Uronium/Aminium Reagents
This table provides a qualitative comparison of the propensity of different coupling reagent types to cause the guanidinylation side reaction.
| Coupling Reagent Type | Examples | Propensity for Guanidinylation |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High |
| Phosphonium Salts | PyBOP, PyAOP | None |
This information is based on the known reactivity of these classes of coupling reagents.
Experimental Protocols
Protocol 1: General Procedure for HBTU-Mediated Amide Coupling in Solution
-
Dissolve the carboxylic acid (1.0 equivalent) and HBTU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or ACN).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture.
-
Stir the solution at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress using TLC or HPLC. Reaction times can range from 30 minutes to a few hours.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
To a stirred solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent (DMF is a common choice), add a non-nucleophilic base such as DIPEA (2.0 equivalents).[2][12]
-
Add HATU (1.1 equivalents) to the mixture and stir at room temperature for 5-15 minutes for pre-activation.[2]
-
Add the amine (1.0 equivalent) to the reaction mixture.[2]
-
Monitor the reaction by TLC or HPLC. A color change from colorless to yellow is often observed, indicating the formation of the HOAt anion byproduct.[2]
-
For work-up, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak acid, a weak base, and brine.[2]
-
Dry the organic layer, concentrate, and purify the product as needed.[2]
Protocol 3: General Procedure for HOBt/DCC-Mediated Amide Coupling
-
Dissolve the N-protected amino acid or carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., CH₂Cl₂ or THF).[13]
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for about 30 minutes to form the HOBt active ester.[13]
-
In a separate flask, dissolve the amine component (1.0 equivalent). If it is an amino acid salt, it will need to be neutralized with a base.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
After the reaction is complete, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, can be removed by filtration.[9]
-
The filtrate is then worked up and purified to isolate the desired amide product.
Visualizations
Caption: Troubleshooting workflow for benzotriazole-mediated couplings.
Caption: General experimental workflow for benzotriazole-mediated couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. Contact Support [mychemblog.com]
- 13. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products Synthesized with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of amide and ester products derived from 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Issue 1: The crude product is an oil and does not solidify.
-
Question: My amide/ester product, synthesized using 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, is an oil at room temperature and I am unable to purify it by recrystallization. What should I do?
-
Answer: Oily products can be challenging to purify. Here are a few strategies you can employ:
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Common solvents for trituration include diethyl ether, hexanes, or pentane. This can sometimes induce crystallization or solidify the product enough for filtration.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a larger volume of a poor solvent (e.g., hexanes, pentane) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly, which may promote crystal growth.
-
Column Chromatography: If trituration and co-solvent evaporation fail, column chromatography is the most effective method for purifying oily products. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
-
Conversion to a Salt: If your product has a basic nitrogen atom, you could try forming a salt (e.g., hydrochloride or trifluoroacetate salt) which is often a crystalline solid and can be purified by recrystallization.
-
Issue 2: The purified product is colored (yellow or brown).
-
Question: After purification, my product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
-
Answer: Colored impurities in reactions involving benzotriazole derivatives are common and can arise from several sources:
-
Residual Coupling Reagents or Byproducts: Some coupling reagents and their byproducts can be colored.
-
Oxidation: Benzotriazole derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Side Reactions: Incomplete reactions or side reactions can generate colored impurities.
To decolorize your product, you can try the following:
-
Charcoal Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the charcoal through a pad of celite. The charcoal can adsorb colored impurities. Be aware that this may also lead to some loss of your desired product.
-
Recrystallization: A careful recrystallization from an appropriate solvent system can effectively remove colored impurities. You may need to screen several solvents to find the optimal one.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating colored impurities from your product.
-
Issue 3: Low yield after column chromatography.
-
Question: I am losing a significant amount of my product during purification by column chromatography. How can I improve my recovery?
-
Answer: Low recovery from column chromatography can be due to several factors:
-
Product Adsorption to Silica Gel: Highly polar compounds can bind strongly to silica gel, leading to poor elution. You can try adding a small percentage of a more polar solvent (like methanol) to your eluent or using a different stationary phase (e.g., alumina, C18 reverse-phase silica).
-
Improper Solvent System: An inappropriate solvent system may not effectively elute your compound. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) before running the column.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Product Instability on Silica: Some compounds can decompose on silica gel. If you suspect this is the case, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in an amide coupling reaction using 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and a coupling reagent like HATU or EDC?
A1: Common impurities include:
-
Unreacted Starting Materials: 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and the amine.
-
Coupling Reagent Byproducts: For example, if you use dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU) is a common byproduct which is often insoluble in many organic solvents and can sometimes be removed by filtration.[1][2] With 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[3]
-
Side Products from the Coupling Reagent: For instance, with HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with HATU itself.[2]
-
Epimerized Product: If the amine or carboxylic acid contains a chiral center, there is a risk of epimerization, especially with prolonged reaction times or harsh conditions.
Q2: What is a general work-up procedure for an amide coupling reaction?
A2: A typical work-up procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[4]
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
Q3: Can I purify my amide product by recrystallization? If so, what are some good solvent choices?
A3: Yes, recrystallization is often a good method for purifying solid amide products. The choice of solvent depends on the polarity of your specific product. Good starting points for solvent screening include:
-
Polar solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.[5]
-
Solvent mixtures: A combination of a good solvent (in which the product is soluble) and a poor solvent (in which the product is less soluble) can be effective. Common mixtures include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
Q4: What are the recommended conditions for purifying my product by flash column chromatography?
A4: For flash column chromatography on silica gel, a common eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis of your crude product. For more polar products, a small amount of methanol (1-5%) can be added to the ethyl acetate.
Data Presentation
Table 1: Comparison of Purification Methods for Benzotriazole Amide Derivatives
| Product Type | Purification Method | Solvent System / Conditions | Typical Purity | Typical Yield | Reference |
| N-Aryl Benzotriazole Amide | Recrystallization | Ethanol | >95% | 60-80% | [6] |
| N-Alkyl Benzotriazole Amide | Flash Column Chromatography | Hexane / Ethyl Acetate (gradient) | >98% | 70-90% | [7] |
| Benzotriazole Ester | Flash Column Chromatography | Petroleum Ether / Ethyl Acetate (8:2) | >98% | 45% | [8] |
| Weinreb Amides from N-acylbenzotriazoles | Recrystallization | Hexane-ethyl acetate | High | 73-97% | [9] |
Note: The data presented is based on analogous benzotriazole derivatives and may vary for products of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Begin elution with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. iris.unica.it [iris.unica.it]
- 9. arkat-usa.org [arkat-usa.org]
degradation and stability of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in solution
Technical Support Center: 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Disclaimer: Specific stability and degradation data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid are limited in publicly available literature. The information provided below is compiled from studies on structurally related compounds, including benzotriazole, N-substituted benzotriazoles, and benzotriazole-5-carboxylic acid, to provide guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its solutions?
A1:
-
Solid Compound: Based on data for similar N-alkyl benzotriazole carboxylic acids, the solid material is expected to be stable for years when stored in a cool, dark, and dry place. For long-term storage, -20°C is recommended.[1]
-
Organic Stock Solutions: Stock solutions made in organic solvents like DMSO, DMF, or ethanol should be stored at -20°C. Purging the solution with an inert gas like nitrogen or argon before sealing can further enhance stability.[1]
-
Aqueous Solutions: Benzotriazoles are generally persistent in water.[2][3] However, aqueous solutions are more susceptible to degradation, especially if not stored properly. It is recommended to prepare fresh aqueous solutions for experiments. For a structurally similar compound, it is not recommended to store aqueous solutions for more than one day.[1]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors that can induce degradation of benzotriazole derivatives in solution are:
-
Light Exposure: While many benzotriazoles are used as UV stabilizers due to their inherent resistance to direct photolysis, they can be degraded by UV irradiation, particularly at acidic pH or in the presence of photosensitizers.[4][5]
-
Strong Oxidizing Agents: Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals (•OH) are highly effective at degrading the benzotriazole ring structure.[6] Therefore, contact with strong oxidizers (e.g., Fenton's reagent, persulfates) should be avoided unless degradation is intended.
-
High Temperatures: Benzotriazoles are generally thermally stable, with decomposition in the solid state occurring at very high temperatures (e.g., >280°C).[7][8] However, prolonged exposure to elevated temperatures in solution can accelerate degradation reactions.
-
Extreme pH: The stability of benzotriazoles can be pH-dependent. For example, the photodegradation of the parent benzotriazole is more efficient at pH values below 7.[4] The carboxylic acid moiety will be deprotonated at neutral and basic pH, which may influence its reactivity and interaction with other molecules.
Q3: Is the N-ethyl group or the carboxylic acid group susceptible to hydrolysis?
A3: The N-ethyl bond is a simple N-alkyl bond, which is chemically robust and not susceptible to hydrolysis under typical experimental conditions (e.g., aqueous buffers from pH 4-9). The carboxylic acid group, however, can undergo standard reactions like esterification or amidation.[9] If the compound is derivatized to an ester or amide at the carboxylic acid position, that new bond would be susceptible to acid- or base-catalyzed hydrolysis.[10]
Q4: What analytical methods are recommended for monitoring the stability of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?
A4: The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for quantifying the parent compound and detecting the appearance of degradation products. Benzotriazoles have strong UV absorbance, making this a sensitive technique.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method provides higher sensitivity and specificity and is invaluable for identifying the structures of unknown degradation products.[11][12]
Troubleshooting Guide
Q: My solution of the compound turned yellow after being left on the benchtop. What happened? A: Yellowing is often an indication of degradation, likely caused by exposure to ambient light (photodegradation). Benzotriazole degradation can lead to the formation of colored byproducts like aniline and phenazine.[4] To prevent this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q: I am analyzing my sample with HPLC and see a decrease in the main peak area over time, but no new peaks are appearing. A: This could be due to several reasons:
-
Precipitation: The compound may be precipitating out of solution, especially if the concentration is near its solubility limit or if the solvent composition changes (e.g., evaporation). A structurally similar compound is sparingly soluble in aqueous buffers.[1] Verify solubility under your experimental conditions.
-
Formation of Non-UV Active Products: The degradation products may not absorb at the wavelength you are monitoring. Try analyzing with a photodiode array (PDA) detector to screen all wavelengths or use a more universal detection method like mass spectrometry.
-
Adsorption: The compound might be adsorbing to the surface of your container. Using silanized glass or polypropylene tubes can mitigate this issue.
Q: My HPLC/LC-MS analysis shows several new, smaller peaks after stressing my sample with heat/light. What could these be? A: These are likely degradation products. Based on studies of related benzotriazoles, common degradation pathways involve:
-
Hydroxylation: Addition of one or more hydroxyl (-OH) groups to the benzene ring.[6]
-
Oxidation: Further oxidation of hydroxylated intermediates to quinones, followed by the opening of the benzene ring.[6]
-
Decarboxylation: Loss of the carboxylic acid group.
-
N-dealkylation: While less common for N-ethyl groups, cleavage of the ethyl group is a theoretical possibility under harsh oxidative conditions.
Q: I am having trouble dissolving the compound in my aqueous phosphate buffer (pH 7.4). What can I do? A: The solubility of N-alkyl benzotriazole carboxylic acids in aqueous buffers can be limited.[1] To improve solubility:
-
Use a Co-solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add it to the aqueous buffer with vigorous stirring. A final co-solvent concentration of 0.5-1% is often well-tolerated in biological assays.
-
Adjust pH: The carboxylic acid group (pKa ~3-4) will be ionized to the more soluble carboxylate form at pH 7.4. If you are working at an acidic pH, solubility will be significantly lower. Increasing the pH may improve solubility.
Data Presentation
Table 1: General Storage and Solution Handling Recommendations
| Parameter | Solid Compound | Organic Stock Solution (DMSO, DMF) | Aqueous Working Solution |
|---|---|---|---|
| Storage Temp. | -20°C (long-term) | -20°C or -80°C | 2-8°C (short-term) |
| Stability | ≥ 4 years (by analogy)[1] | Months to years | < 24 hours recommended[1] |
| Container | Tightly sealed vial | Amber glass or polypropylene vial | Amber glass or polypropylene vial |
| Handling Notes | Protect from moisture | Purge with inert gas for long-term storage | Prepare fresh daily; protect from light |
Table 2: Summary of Factors Influencing Stability of Benzotriazole Derivatives in Solution
| Factor | Effect on Stability | Comments | References |
|---|---|---|---|
| UV/Visible Light | Degradation Risk | Can cause photodegradation, especially at acidic pH or with photosensitizers. | [4][5][13] |
| Temperature | Stable at RT | Accelerated degradation may occur at elevated temperatures (>40°C). | [6] |
| pH | Generally Stable | Generally stable in neutral solutions. Enhanced photodegradation observed at acidic pH. | [4][13] |
| Oxidizing Agents | High Degradation Risk | Rapidly degraded by hydroxyl radicals (•OH) from AOPs. | [6] |
| Hydrolysis | Stable | The benzotriazole ring and N-ethyl bond are stable to hydrolysis. | - |
Experimental Protocols
Protocol 1: General Protocol for Stability Assessment by HPLC-UV
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate organic solvent (e.g., Methanol or Acetonitrile). Prepare a working solution by diluting the stock to a final concentration of ~20 µg/mL in the desired test buffer (e.g., PBS pH 7.4, Acetate buffer pH 4.5).
-
Initial Analysis (T=0): Immediately analyze the working solution by HPLC-UV to determine the initial peak area of the parent compound.
-
Stress Conditions: Aliquot the working solution into separate amber vials for each condition:
-
Control: Store at 4°C in the dark.
-
Thermal Stress: Store at 40°C or 60°C in the dark.
-
Photostability: Expose to a controlled light source (e.g., UV lamp or sunlight) at room temperature. Include a dark control (wrapped in foil) alongside.
-
pH Stress: Adjust the pH of separate aliquots to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions and store at room temperature in the dark.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC-UV.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at λmax (e.g., 273 nm, by analogy[1])
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Potential degradation pathways for benzotriazole derivatives in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
troubleshooting guide for low reactivity of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in their experiments.
Troubleshooting Guide: Low Reactivity
Low reactivity of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid can manifest as slow reaction rates, incomplete conversion, or low yields. The following question-and-answer section addresses common issues and provides actionable solutions, with a focus on amide coupling reactions, a frequent application for this type of molecule.
Question 1: My amide coupling reaction with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is sluggish or failing. What are the initial troubleshooting steps?
Answer: When encountering low reactivity in an amide coupling reaction, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and the reaction setup.
-
Reagent Quality:
-
Carboxylic Acid Purity: Ensure the 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is pure and dry. Impurities can interfere with the reaction. Consider recrystallization or purification if the quality is uncertain.
-
Amine Quality: The amine coupling partner should also be pure and free of moisture.
-
Solvent Quality: Use anhydrous solvents, as water can hydrolyze activated intermediates and coupling agents.
-
Coupling Agent Integrity: Common coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture.[1] Use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating may be necessary to overcome activation energy barriers. However, be cautious of side reactions at elevated temperatures.
-
Concentration: Ensure the reaction concentration is appropriate. Dilute conditions can slow down bimolecular reactions.
-
Question 2: Which coupling agents are recommended for activating 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and could the choice of agent be the issue?
Answer: The choice of coupling agent is critical for the successful activation of the carboxylic acid. If you are experiencing low reactivity, consider the following:
-
Carbodiimides:
-
EDC and DCC: These are commonly used coupling agents.[1] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.
-
Additives: The use of additives like HOBt (1-hydroxybenzotriazole) or HOBt derivatives is highly recommended when using carbodiimides. These additives can suppress side reactions and increase reaction rates by forming a more reactive activated ester.
-
-
Other Coupling Agents:
-
HATU, HBTU, TBTU: These uronium-based coupling agents are generally more efficient and faster than carbodiimides and can be effective for sterically hindered substrates or less reactive amines.
-
Acid Chlorides: For difficult couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be an effective strategy.[2] The resulting acid chloride can then be reacted with the amine.
-
Question 3: Could steric hindrance be a factor in the low reactivity of my reaction?
Answer: Yes, steric hindrance can significantly impede the progress of a reaction.
-
Substrate Structure: The ethyl group at the N1 position of the benzotriazole ring and the substitution pattern on your amine partner can create steric bulk around the reaction centers. Bulky groups can hinder the approach of the nucleophilic amine to the activated carboxylic acid.[3]
-
Troubleshooting Steric Hindrance:
-
Change Coupling Agent: As mentioned, more potent coupling agents like HATU may be more effective.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome steric barriers.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
-
Question 4: How does the electronic nature of the benzotriazole ring system affect the reactivity of the carboxylic acid group?
Answer: The benzotriazole ring is an electron-withdrawing group. This property influences the reactivity of the carboxylic acid at the 5-position.
-
Increased Acidity: The electron-withdrawing nature of the benzotriazole ring increases the acidity of the carboxylic acid proton, which can facilitate deprotonation.
-
Electrophilicity of the Carbonyl Carbon: The inductive effect of the ring system can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, resonance effects can also play a role.[3]
If reactivity is still low despite these electronic advantages, other factors like those mentioned above are likely dominant.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?
Commercially available 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is typically offered at a purity of ≥98%.[4]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid at -20°C for long-term stability.[4]
Q3: In which solvents is 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid soluble?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] For reactions in aqueous media, it may be necessary to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H9N3O2 | [5] |
| Molecular Weight | 191.19 g/mol | [6] |
| Purity (Typical) | ≥98% | [4] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in aqueous buffers. | [4] |
Experimental Protocols
Protocol: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid with a primary or secondary amine.
Materials:
-
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
-
Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
Anhydrous DMF (N,N-dimethylformamide) or DCM (dichloromethane)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting low reactivity issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 3. brainkart.com [brainkart.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. appchemical.com [appchemical.com]
- 6. 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | C9H9N3O2 | CID 2103992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization with Benzotriazole Coupling Agents
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during peptide coupling reactions using benzotriazole-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This leads to the formation of a mixture of diastereomers, which can be difficult to separate from the desired peptide. This unwanted inversion of stereochemistry can significantly impact the peptide's final structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What is the primary mechanism of racemization when using coupling agents?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the N-protected amino acid cyclizes, and the proton at the chiral α-carbon of this intermediate is acidic. In the presence of a base, this proton can be abstracted and then re-protonated, leading to a loss of the original stereochemistry. This racemized intermediate can then react with the amine component to produce a diastereomeric peptide.[1][3]
Q3: How do benzotriazole-based additives like HOBt and HOAt help minimize racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when used with carbodiimide reagents.[2][4][5] They work by forming stable, reactive O-acylisourea active esters. These esters are less prone to forming the problematic oxazolone intermediate compared to the intermediates formed by carbodiimides alone.[5] HOAt is generally more effective than HOBt at suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at position 7, which increases its acidity and reactivity.[2][6][7]
Q4: Which benzotriazole coupling reagents are considered effective with low racemization?
A4: Uronium/aminium salt-based reagents that incorporate a benzotriazole moiety are highly efficient and generally associated with low racemization.[8]
-
HBTU/TBTU: These are efficient coupling reagents that show little racemization, which can be reduced to insignificant levels when HOBt is added.[8]
-
HATU: Often considered superior for difficult couplings, HATU incorporates the more reactive HOAt moiety, making it very effective at promoting coupling while suppressing epimerization.[2][9]
-
HCTU: A guanidinium-form reagent known for high performance.[8]
-
COMU: A newer generation uronium salt that is considered a safer and more effective replacement for benzotriazole-based reagents, requiring only one equivalent of base.[2][6][8]
Q5: Can the choice of base affect the level of racemization?
A5: Yes, the choice and amount of base are critical. Stronger bases and excess base can increase the rate of racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[2] For sensitive couplings, using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine.[2][5][7]
Q6: What is guanidinylation and how can it be prevented when using uronium/aminium reagents like HBTU?
A6: Guanidinylation is a side reaction where the coupling reagent (e.g., HBTU, HATU) reacts directly with the unprotected N-terminal amine of the peptide chain. This forms a stable guanidinium group, which terminates peptide elongation.[10][11] To prevent this, it is crucial to pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the mixture to the amine component.[10][11] Using a 1:1 molar ratio of the coupling reagent to the carboxylic acid also helps minimize this side reaction.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of diastereomeric impurity detected in HPLC. | 1. Inappropriate Base: The base is too strong or used in excess, promoting oxazolone formation and proton abstraction.[2][5] | • Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5][7]• Use the minimum necessary amount of base. |
| 2. Elevated Temperature: Higher temperatures, especially in microwave-assisted synthesis, accelerate the rate of racemization.[1] | • Perform the coupling at a lower temperature (e.g., room temperature or 0°C).[7][12]• For microwave synthesis of sensitive residues (e.g., Cys, His), reduce the temperature to 50°C or use conventional coupling methods.[1][13] | |
| 3. Suboptimal Coupling Reagent/Additive: The chosen reagent/additive combination is not effective enough at suppressing racemization for the specific amino acid being coupled. | • Ensure an additive is used. HOAt and Oxyma Pure are generally more effective than HOBt.[2][7]• For critical couplings, consider phosphonium-based reagents (e.g., PyBOP, PyAOP) which are associated with lower racemization levels.[2][7]• For N-acylamino acids, DEPBT has been shown to be highly effective at preventing racemization.[3] | |
| 4. Prolonged Activation Time: The activated carboxylic acid is allowed to sit for too long before the amine is introduced, increasing the chance for oxazolone formation.[12] | • Reduce the pre-activation time to the minimum required (typically 5-15 minutes).[11] | |
| 5. Solvent Effects: The solvent may not be optimal for the reaction, influencing the rate of racemization.[1] | • While DMF and NMP are common, consider alternatives for problematic couplings.[1][14] THF in combination with Oxyma Pure has shown good results.[15] | |
| Low coupling yield, requiring higher temperatures or longer reaction times. | 1. Steric Hindrance: Coupling sterically demanding amino acids can be slow, tempting the use of harsher conditions that increase racemization. | • Use a more powerful onium-salt reagent like HATU or COMU.[2]• Increase reaction time at a controlled, lower temperature.[2] |
| 2. Peptide Aggregation: The growing peptide chain on the solid support is aggregating, hindering access of reagents.[10] | • Switch to a more disruptive solvent like NMP or a DMF/DCM mixture.[2][10]• Add chaotropic salts or use sonication to disrupt hydrogen bonding.[10] | |
| Chain termination observed (unexpected mass in LC-MS). | 1. Guanidinylation of N-terminus: Uronium/aminium reagents (HBTU, HATU) have reacted with the free amine.[10][11] | • Always pre-activate the carboxylic acid with the coupling reagent before adding it to the resin.[10][11]• Reduce the equivalents of the coupling reagent used to be stoichiometric with the amino acid.[11] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, protecting groups, and reaction conditions. Below is a summary of reported data for sensitive amino acids.
| Amino Acid | Coupling Conditions | Base | Temperature | % Racemization (D-Isomer) | Reference |
| Histidine | Fmoc-SPPS at 55°C | - | 55°C | 31.0% | [13] |
| Histidine | Fmoc-SPPS with DIC/Oxyma | - | - | 1.8% | [13] |
| Cysteine | Microwave synthesis | - | 80°C | High | [13] |
| Serine | Fmoc-SPPS with HATU | NMM | - | Noticeable | [13] |
| Serine | Fmoc-SPPS with DIC/Oxyma | - | - | - | [13] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU/HOBt
This protocol provides a general guideline for manual Fmoc-based solid-phase peptide synthesis.
-
Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF (or NMP) twice for 10-15 minutes each time to remove the N-terminal Fmoc protecting group.[11][16]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all residual piperidine and byproducts.[11][16]
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-2 equivalents relative to resin loading), HBTU (1.5-2 eq.), and HOBt (1.5-2 eq.) in a minimal amount of dry DMF.[16]
-
Add the activation base, typically DIPEA (2-3 eq.) or NMM (2 eq.), to the amino acid solution.[2][16]
-
Allow the mixture to pre-activate for 5-15 minutes. This step is critical to prevent guanidinylation. [11]
-
-
Coupling: Add the pre-activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-60 minutes.[11]
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test or bromophenol blue test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[2][11]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Quantification of Racemization by HPLC Analysis
This protocol describes a general method to quantify the level of racemization by separating and measuring the resulting diastereomers.
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and Solvent B).[13]
-
HPLC System Setup:
-
Column: Use a high-resolution reversed-phase HPLC column (e.g., C18, 3.5-5 µm particle size).
-
Solvents:
-
Detector: Set the UV detector to a wavelength where the peptide bond absorbs (typically 214-220 nm).
-
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a shallow linear gradient of Solvent B into Solvent A. A slow gradient (e.g., 0.5-1% increase in Solvent B per minute) is often required to achieve baseline separation of the diastereomers.
-
The desired all-L peptide and its diastereomer (containing one D-amino acid at the coupling site) will elute as two separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of Diastereomer Peak / (Area of Desired Peptide Peak + Area of Diastereomer Peak)] * 100[13]
-
Visual Guides
Caption: Primary mechanism of racemization via oxazolone formation.
Caption: Decision workflow for troubleshooting racemization issues.
Caption: A typical workflow for one coupling cycle in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Effective Workup Procedures for Benzotriazole Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzotriazole-based byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of benzotriazole-based impurities in a reaction?
A1: Benzotriazole-based impurities typically originate from the use of peptide coupling reagents. The most common sources are 1-hydroxybenzotriazole (HOBt) and its derivatives, which are used as additives to suppress side reactions and reduce racemization during amide bond formation. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU contain the HOBt moiety and release benzotriazole-related byproducts after the coupling reaction.[1] Another significant byproduct from the use of uronium-based reagents like HBTU is tetramethylurea.[2]
Q2: What are the general properties of benzotriazole and its common byproducts that are relevant for their removal?
A2: Understanding the properties of benzotriazole and its byproducts is key to designing an effective workup procedure.
-
Benzotriazole (BTA) and 1-Hydroxybenzotriazole (HOBt): These compounds are generally soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in alcohols.[3][4] Their solubility in water is limited but can be significantly increased under basic conditions due to the formation of the corresponding salt.[5]
-
Tetramethylurea: This is a water-soluble byproduct of HBTU and similar coupling reagents.[2]
-
EDC and its urea byproduct: When using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[6][7]
Q3: What is the standard aqueous workup procedure to remove benzotriazole byproducts?
A3: A typical aqueous workup involves extracting the reaction mixture with a series of aqueous solutions to remove water-soluble impurities. The general steps are as follows:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove any unreacted amines.
-
Wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or dilute NaOH) to remove unreacted carboxylic acids and acidic benzotriazole-based compounds.[5]
-
Wash with water and/or brine to remove residual salts and water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of benzotriazole byproducts.
Issue 1: My product is water-soluble, so I cannot perform a standard aqueous workup. How can I remove benzotriazole byproducts?
-
Problem: Water-soluble products, such as many peptides, cannot be separated from water-soluble impurities using a standard liquid-liquid extraction.[9][10]
-
Solution:
-
Precipitation: After cleavage from the solid support, the crude peptide can often be precipitated by adding it to a large volume of cold diethyl ether.[11] The more polar, water-soluble byproducts tend to remain in the supernatant.
-
Solid Phase Extraction (SPE): Utilize SPE cartridges to separate the product from the impurities based on differences in polarity or charge.
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying water-soluble peptides and separating them from reaction byproducts.
-
Issue 2: I've performed an aqueous workup, but I still see benzotriazole contamination in my NMR/LC-MS.
-
Problem: Residual benzotriazole can persist if the aqueous washes are not sufficient or if the product has some affinity for the impurity.
-
Solution:
-
Increase the number of basic washes: Perform additional extractions with a dilute base to ensure complete removal of the acidic benzotriazole.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[5] The choice of solvent is critical and should be one in which the product's solubility is significantly different from that of benzotriazole at different temperatures.[12][13]
-
Adsorbent Treatment: For non-polar products, passing a solution of the crude material through a plug of silica gel can retain the more polar benzotriazole byproducts. In some cases, treatment with activated charcoal can also be effective at removing benzotriazole and colored impurities.[14]
-
Issue 3: My product is sensitive to acidic or basic conditions. How can I modify the workup?
-
Problem: Standard acid-base washes can degrade sensitive functional groups, such as the Boc protecting group.[5]
-
Solution:
-
Neutral Washes: Rely on multiple washes with deionized water and brine to remove the majority of water-soluble byproducts.
-
Mild Base: If a basic wash is necessary, use a milder base like a dilute solution of sodium bicarbonate rather than a stronger base like sodium hydroxide.
-
Alternative Purification: If any aqueous workup is detrimental, consider direct purification by flash chromatography or recrystallization.
-
Data Presentation
Table 1: Solubility of 1-Hydroxybenzotriazole (HOBt) in Common Solvents
| Solvent | Solubility (g/L at ~25°C) | Reference |
| N,N-Dimethylformamide (DMF) | High | [3][4] |
| Dimethyl Sulfoxide (DMSO) | High | [3][4] |
| Ethanol | Moderate | [3] |
| Methanol | Moderate | [4] |
| Acetonitrile | Low | [3] |
| Toluene | Low | [3] |
| Water | 4.2 g/L at 29°C | [3] |
Table 2: Comparison of Workup Procedures for Benzotriazole Byproduct Removal
| Workup Procedure | Principle of Separation | Best Suited For | Common Issues |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases based on solubility and pKa. | Water-insoluble products and water-soluble byproducts. | Emulsion formation; not suitable for water-soluble products. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Crystalline solid products with thermally stable properties. | Product "oiling out"; finding a suitable solvent can be challenging. |
| Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | A wide range of products, including those that are sensitive to aqueous workups. | Can be time-consuming and require large volumes of solvent. |
| Precipitation | Inducing the product to solidify from a solution in which the impurities remain dissolved. | Products that are poorly soluble in a particular solvent (e.g., peptides in diethyl ether). | Co-precipitation of impurities can occur. |
| Adsorbent Treatment | Adsorption of impurities onto a solid material like activated charcoal. | Removing colored impurities and trace amounts of polar byproducts. | Can sometimes lead to product loss due to adsorption. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Water-Insoluble Product
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., 3 volumes of ethyl acetate).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (1 x 1 volume). This step removes basic impurities like unreacted amines.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 1 volume). This removes acidic impurities, including HOBt.[5]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 1 volume) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Removing Benzotriazole Impurities
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Benzotriazole itself can be recrystallized from benzene or water.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.[15]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Standard aqueous workup workflow for removing benzotriazole byproducts.
Caption: Troubleshooting logic for persistent benzotriazole byproduct contamination.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. globallinker.com [globallinker.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mt.com [mt.com]
- 14. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
enhancing the solubility of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid for aqueous reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid for experimental reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid poorly soluble in neutral aqueous solutions?
A1: The solubility of carboxylic acids in water is a balance between the polar carboxyl group (-COOH) and the non-polar hydrocarbon portion of the molecule.[1] While the carboxyl group can form hydrogen bonds with water, the benzotriazole ring and the ethyl group in 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid form a large, nonpolar, and hydrophobic structure.[2] As the nonpolar part of the molecule increases in size, its water solubility decreases significantly.[3]
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: The most common and effective methods for increasing the solubility of poorly soluble acidic compounds like this one are:
-
pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[3][][5]
-
Salt Formation: Converting the acid into a solid salt form (e.g., sodium or potassium salt) before dissolution can significantly improve solubility and dissolution rates.[6][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, enhancing the solubility of non-polar compounds.[][8][9]
Q3: How does increasing the pH improve solubility?
A3: Increasing the pH above the compound's pKa (acid dissociation constant) causes the carboxylic acid group (-COOH) to donate its proton, forming a negatively charged carboxylate ion (-COO⁻).[10] This ionized form is more polar than the neutral form, making it significantly more soluble in water.[10][11][12][13] Essentially, you are converting the acid into its soluble conjugate base in situ.
Q4: Which co-solvents are recommended for this type of compound?
A4: Common co-solvents used in pharmaceutical and research settings include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycols (PEGs).[][9] For benzotriazole derivatives specifically, DMSO and DMF are frequently used to create stock solutions, which are then diluted into an aqueous buffer.[14] The choice of co-solvent depends on the experimental requirements, including tolerance of the biological system or chemical reaction to the solvent.
Troubleshooting Guides
Issue 1: My compound precipitates when I add it to my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The compound is in its neutral, poorly soluble carboxylic acid form at this pH. A similar compound, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, is known to be sparingly soluble in aqueous buffers.[14]
-
Solution 1: pH Adjustment. Titrate your buffer with a base (e.g., 0.1 M NaOH) to a pH above the compound's pKa. The pKa for the parent benzotriazole-5-carboxylic acid is predicted to be around 3.47, so increasing the pH to 7 or higher should lead to complete deprotonation and dissolution.[15]
-
Solution 2: Prepare a Concentrated Stock in a Co-solvent. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[14] Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. This method can help achieve a final concentration of around 0.5 mg/mL, although the maximum concentration must be determined empirically to avoid precipitation.[14]
-
Solution 3: Prepare a Sodium Salt. Convert the acid to its sodium salt first (see Experimental Protocol 3). The resulting salt will be significantly more water-soluble and should dissolve directly in the neutral buffer.[3]
Issue 2: I need to run my reaction at a neutral or acidic pH, but the compound won't dissolve.
-
Cause: At neutral or acidic pH, the compound exists predominantly in its protonated, insoluble form.
-
Solution 1: Co-solvent System. This is the most viable approach for reactions that cannot be performed under basic conditions. Dissolve the compound in a co-solvent like ethanol or DMSO and add it to the reaction mixture.[8][9] Be aware that the co-solvent concentration must be high enough to maintain solubility but low enough not to interfere with your experiment.
-
Solution 2: Use of Surfactants or Cyclodextrins. For some applications, surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][16] Similarly, cyclodextrins can form inclusion complexes to enhance solubility.[9][17] These methods are highly system-dependent and require empirical testing.
Issue 3: The organic co-solvent (e.g., DMSO) is inhibiting my enzyme/cell-based assay.
-
Cause: Many biological systems are sensitive to organic solvents, even at low concentrations.
-
Solution 1: pH Adjustment and Back-Titration. Dissolve the compound in an aqueous solution at a high pH (e.g., pH 9-10) where it is fully soluble. Once dissolved, you can carefully adjust the pH back down to your target experimental pH with a suitable acid (e.g., HCl), as long as the final concentration is below its solubility limit at that pH. This creates a supersaturated solution that may be stable for the duration of the experiment.
-
Solution 2: Salt Formation. The best alternative is to synthesize and isolate the salt form of your compound (see Protocol 3).[7] The pure salt can then be dissolved directly in your aqueous buffer without the need for any organic co-solvent, eliminating interference issues.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages | Typical Solvents/Reagents |
| pH Adjustment | Converts the insoluble acid (-COOH) to its soluble conjugate base (-COO⁻) in solution.[][13] | Simple, rapid, and avoids organic solvents.[] | Not suitable for pH-sensitive reactions; potential for precipitation if pH drops.[5] | NaOH, KOH, NaHCO₃ |
| Co-solvency | Reduces the polarity of the solvent system, decreasing the energy required to solvate the non-polar molecule.[][8] | Effective for neutral and acidic conditions; can achieve high concentrations.[5] | Co-solvents can interfere with biological assays or chemical reactions; toxicity concerns.[8] | DMSO, DMF, Ethanol, PEG 400 |
| Salt Formation | The ionic nature of the pre-formed salt allows for much greater solubility and faster dissolution in water.[6][7] | Stable, pure solid form; highly soluble in neutral buffers; avoids co-solvents.[7] | Requires an additional synthetic and purification step. | NaOH, KOH, appropriate counter-ions |
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting a solubilization method.
pH-Dependent Solubility Relationship
Caption: Effect of pH on the ionization and solubility of the carboxylic acid.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Preparation: Weigh the desired amount of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Prepare a low-concentration stock solution of a strong base (e.g., 0.1 M or 1 M NaOH).
-
Suspension: Add the solid compound to your target volume of aqueous buffer (e.g., water, PBS). The mixture will appear as a cloudy suspension. Use a magnetic stirrer for constant agitation.
-
Titration: While monitoring the pH with a calibrated pH meter, add the NaOH solution dropwise to the suspension.
-
Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding base until all the solid has dissolved and the solution is clear.
-
Final Adjustment: If necessary, adjust the pH to the final desired value for your experiment, ensuring it remains high enough to maintain solubility. Record the final pH and volume.
Protocol 2: Solubilization using a Co-solvent
-
Stock Solution: Dissolve the solid compound in a minimal volume of a suitable water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) to create a high-concentration stock solution (e.g., 10-100 mg/mL). Gentle warming or vortexing may aid dissolution.
-
Dilution: While vigorously stirring the target aqueous buffer, add the required volume of the stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in that specific co-solvent/buffer ratio has been exceeded.
-
Control: Prepare a vehicle control for your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
Protocol 3: Preparation of a Soluble Sodium Salt
-
Reaction: Dissolve 1 molar equivalent of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in a suitable organic solvent like ethanol.
-
Base Addition: Add exactly 1 molar equivalent of sodium hydroxide (as a solution in water or ethanol) or sodium ethoxide to the stirring solution.
-
Precipitation/Isolation: The sodium salt may precipitate from the solution. If it does, it can be collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.
-
Evaporation: If the salt remains in solution, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid salt.
-
Verification: The resulting solid salt can now be weighed and dissolved directly into aqueous media for your experiments. Confirm the structure and purity as needed.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. longdom.org [longdom.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. lookchem.com [lookchem.com]
- 16. jocpr.com [jocpr.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
safe handling and storage protocols for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Technical Support Center: 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Disclaimer: This guide is based on the best available information for structurally similar compounds, primarily 1H-Benzotriazole-5-carboxylic acid and 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. It is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Always perform a risk assessment before starting any new experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?
A1: Based on data for similar compounds, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid should be handled as a hazardous substance. The primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a concern.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for safe handling. The following should be worn:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.
Q3: How should I store 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?
A3: Proper storage is essential to maintain the compound's integrity and prevent accidents.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]
-
Some related compounds are stored at room temperature, while others are stored at -20°C for long-term stability.[5][6] Always consult the supplier's specific recommendations.
-
The compound may be hygroscopic; storage under an inert gas is recommended.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with the following:
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Compound has changed color or consistency. | Exposure to moisture or light. | The compound is likely hygroscopic.[1] Discard the material and in the future, store it in a desiccator or under an inert atmosphere. Protect from light. |
| Unexpected reaction or side product formation. | Incompatibility with other reagents. | Review the list of incompatible materials. Ensure all reactants and solvents are compatible. |
| Skin or eye irritation after handling. | Improper use of PPE or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Review and reinforce proper PPE protocols. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | Room Temperature or -20°C | [5][6] |
| Solubility in Ethanol | ~5 mg/mL (for a related compound) | [6] |
| Solubility in DMSO | ~25 mg/mL (for a related compound) | [6] |
| Solubility in DMF | ~16 mg/mL (for a related compound) | [6] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work in a certified chemical fume hood.
-
Don all required PPE (gloves, safety goggles, lab coat).
-
-
Handling:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully open the container, avoiding the generation of dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat.
-
Close the container tightly immediately after use.
-
-
Cleanup:
-
Clean any spills immediately following the spill cleanup protocol.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.
-
Protocol 2: Spill Cleanup
-
Evacuation and Notification:
-
Evacuate all non-essential personnel from the immediate area.
-
Notify your supervisor and the appropriate safety personnel.
-
-
Containment:
-
If the spill is small, contain it with an absorbent material, such as sand or vermiculite.
-
-
Cleanup:
-
Decontamination:
-
Decontaminate all equipment used for cleanup.
-
Properly dispose of all contaminated materials, including PPE, in a designated hazardous waste container.
-
Visualizations
Caption: Workflow for the safe handling of the specified chemical.
Caption: Decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Screening Alternative Solvent Systems for 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The information provided aims to assist in the selection of alternative solvent systems and in overcoming common challenges encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an alternative solvent for reactions with 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid?
A1: When selecting an alternative solvent, consider the following:
-
Solubility: Ensure that the starting materials, reagents, and catalysts are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Compatibility: The solvent should be inert under the reaction conditions and not participate in side reactions.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature, allowing for effective reflux or temperature control.
-
Work-up and Purification: The solvent should be easily removable during product isolation and purification.
-
Green Chemistry Principles: Prioritize solvents with a lower environmental impact, toxicity, and safety hazards.
Q2: What are some greener alternatives to commonly used polar aprotic solvents like DMF and NMP?
A2: Several greener solvents can be considered as alternatives to DMF and NMP for amide and ester bond formation.[1] These include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a good environmental profile.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation tendency.
-
Dimethyl carbonate (DMC): A green reagent and solvent with low toxicity.
-
Cyrene™ (dihydrolevoglucosenone): A biodegradable, non-toxic, and water-miscible solvent derived from cellulose.[2]
-
Propylene carbonate (PC): A polar aprotic solvent with low toxicity.
Q3: How can I improve the solubility of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid in less polar or greener solvents?
A3: To improve solubility, you can:
-
Use a co-solvent system: A mixture of a good solvent and a greener, less effective solvent can sometimes provide the desired solubility profile.
-
Increase the temperature: Solubility often increases with temperature.
-
Convert to a salt: For reactions where the free carboxylic acid is not required initially, converting it to a more soluble salt with a suitable base might be an option.
-
Use of additives: In some cases, solubility-enhancing additives can be employed, but their compatibility with the reaction must be verified.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Poor solubility of starting materials. | While 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid shows good solubility in DMSO and DMF[3], consider using a co-solvent system with a greener alternative like 2-MeTHF or CPME. Gentle heating may also improve solubility. |
| Ineffective coupling reagent. | For sterically hindered amines or acids, a stronger coupling reagent like HATU or COMU may be necessary.[4] |
| Incorrect base or stoichiometry. | Use a non-nucleophilic base like DIPEA or triethylamine. Ensure at least two equivalents of the base are used if the amine starting material is a salt. |
| Side reaction of the coupling reagent. | Some uronium-based coupling reagents like HBTU can react with the amine to form a guanidinium byproduct. Consider pre-activating the carboxylic acid before adding the amine, or switch to a phosphonium-based reagent like PyBOP. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze the activated acid intermediate. |
Issue: Formation of multiple side products.
| Possible Cause | Troubleshooting Step |
| Racemization of chiral starting materials. | This can be minimized by using additives like HOBt or Oxyma Pure with carbodiimide coupling reagents. Running the reaction at a lower temperature can also help. |
| Reaction of the coupling agent with the solvent. | Some coupling reagents may not be stable in certain solvents. Verify the compatibility of your chosen coupling reagent and solvent. |
| Over-activation or decomposition. | Reduce the reaction temperature or the activation time of the carboxylic acid. |
Esterification Reactions
Issue: Incomplete esterification.
| Possible Cause | Troubleshooting Step |
| Equilibrium limitation (Fischer esterification). | Use a large excess of the alcohol as the solvent and a dehydrating agent or Dean-Stark trap to remove water. |
| Steric hindrance. | For hindered alcohols, converting the carboxylic acid to a more reactive intermediate like an acid chloride or using a coupling reagent (e.g., DCC with DMAP) is more effective.[5] |
| Poor solubility in the alcohol. | Use a co-solvent that is miscible with the alcohol and dissolves the carboxylic acid. |
Data Presentation
Table 1: Solubility of 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (a structural analog)
| Solvent | Solubility (mg/mL) |
| Ethanol | ~5 |
| DMSO | ~25 |
| Dimethylformamide (DMF) | ~16 |
Data for 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, which can be used as an estimate for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.[3]
Table 2: Properties of Selected Green Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Health/Safety Concerns |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Flammable, peroxide former |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Flammable, low peroxide formation |
| Dimethyl carbonate (DMC) | 90 | 3.1 | Flammable |
| Cyrene™ | 227 | 39.9 | Non-toxic, biodegradable[2] |
| Propylene carbonate (PC) | 242 | 65.1 | Low toxicity |
Experimental Protocols
General Protocol for Amide Coupling using HATU in 2-MeTHF
-
To a solution of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous 2-MeTHF (0.1-0.2 M), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Esterification using Thionyl Chloride in Ethanol
-
Suspend 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ester.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Decision tree for alternative solvent selection.
References
- 1. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Peptide Coupling Additives: HOBt, HOAt, and 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is foundational to drug discovery and biomedical research. The critical step of peptide bond formation must be efficient and, crucially, must preserve the stereochemical integrity of the constituent amino acids. Racemization, or the loss of chiral purity, can lead to inactive or dangerously altered peptide functions. Coupling additives are employed to accelerate amide bond formation and suppress this detrimental side reaction.
This guide provides an objective, data-driven comparison of two industry-standard coupling additives, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), with the less common derivative, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Chemical Structures and Properties
Mechanism of Action: Suppressing Racemization
During peptide synthesis, a coupling reagent (such as a carbodiimide like DCC or DIC) activates the carboxylic acid of an N-protected amino acid. This creates a highly reactive intermediate, typically an O-acylisourea. While this intermediate can react with the desired amine, it is also prone to forming a planar oxazolone intermediate, which is the primary pathway to racemization.
Both HOBt and HOAt function by rapidly intercepting the O-acylisourea to form a corresponding active ester (OBt or OAt ester).[1][2] This new intermediate is more stable than the O-acylisourea, less prone to oxazolone formation, and highly reactive towards the incoming amine, thus favoring the desired peptide bond formation.[2][3]
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzotriazole Uronium (HBTU) and Phosphonium (HATU) Salts in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a pivotal decision in peptide synthesis, directly influencing reaction efficiency, yield, and the stereochemical integrity of the final product. Among the most prevalent reagents are the aminium/uronium salts HBTU and HATU. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols.
Mechanism of Action: The Critical Difference
The primary distinction between HATU and HBTU lies in their activating group. HBTU incorporates a standard 1-hydroxybenzotriazole (HOBt) moiety, while HATU contains a 7-azabenzotriazole (HOAt) group.[1] This seemingly minor structural change has a significant impact on reactivity.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates a carboxylic acid to form an OBt-active ester.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a more reactive OAt-active ester.[1][2]
The nitrogen atom at the 7-position of HATU's triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by an amine.[1][3] This enhanced reactivity leads to faster, more complete coupling reactions and is the basis for HATU's superior performance, especially in challenging synthetic contexts.[1][4]
Performance Comparison
Experimental data consistently demonstrates that while both reagents are effective, HATU offers superior performance, particularly in terms of reaction speed, final product purity, and the synthesis of "difficult" or sterically hindered sequences.[1][3]
Key Performance Indicators
| Parameter | HATU | HBTU | Rationale / Reference |
| Reagent Type | Aminium/Uronium Salt | Aminium/Uronium Salt | Both are widely used as coupling reagents in peptide synthesis.[4] |
| Activating Group | 7-Aza-benzotriazole (HOAt) | Benzotriazole (HOBt) | The HOAt moiety in HATU leads to a more reactive active ester.[4] |
| Relative Reactivity | Very High | High | HATU's OAt-ester is more reactive than HBTU's OBt-ester, leading to faster kinetics.[1][4] |
| Coupling Efficiency | High to Very High | High | HATU generally provides higher purity and fewer deletion products, especially for difficult sequences.[1][3] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the OAt-ester results in more rapid amide bond formation.[1][3] |
| Racemization Risk | Very Low | Low to Moderate | Faster coupling kinetically disfavors the racemization pathway.[5][6] |
| Key Side Reaction | Minimal | Guanidinylation of N-terminal amine, especially when used in excess.[4][7] |
Quantitative Performance Data: Racemization
Racemization is a critical parameter that affects the biological activity of the final peptide. Comparative studies consistently show HATU to be superior to HBTU in suppressing this side reaction.
| Coupling Reagent | % D-Isomer (Epimerization) | Reference |
| HATU | 0.5 - 2.0% | [5] |
| HBTU | 1.5 - 5.0% | [5] |
| HCTU | 1.0 - 4.0% | [5] |
| PyBOP | 1.0 - 3.5% | [5] |
| COMU | < 1.0% | [5] |
| DIC/HOBt | 0.5 - 2.5% | [5] |
Data is based on the coupling of a model peptide to assess racemization levels under comparable conditions.[5]
Experimental Protocols
The following is a representative protocol for manual solid-phase peptide synthesis (SPPS) on a Rink Amide resin, comparing the direct application of HATU and HBTU.
General SPPS Workflow
Detailed Methodologies
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 5-10 minutes.[3][8]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3. Amino Acid Coupling (HATU vs. HBTU) This step highlights the procedural similarities but performance differences between the reagents.
-
Activation Mixture Preparation (in a separate vial):
-
Activation: Vortex the mixture for 1-2 minutes.[9] This step forms the active ester.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction Time:
-
With HATU: Agitate for 15-45 minutes. For sterically hindered amino acids, the time may be extended.
-
With HBTU: Agitate for 30-60 minutes. Difficult couplings may require longer times or a second coupling step.[9]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. Blue beads indicate incomplete coupling.[8]
4. Washing
-
After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
(Repeat steps 2-4 for each amino acid in the sequence)
5. Cleavage and Deprotection
-
Once the sequence is complete, wash the peptide-resin with Dichloromethane (DCM).
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[8]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude peptide via reverse-phase HPLC and confirm its identity with mass spectrometry.[1]
Conclusion and Recommendations
While both HATU and HBTU are highly capable coupling reagents, the experimental evidence strongly supports the superiority of HATU.[1][10]
-
HBTU is a reliable and cost-effective choice for routine peptide synthesis.[11] However, it is more prone to causing racemization and can lead to chain termination via guanidinylation if used in excess.[5][7]
-
HATU is the preferred reagent for challenging applications, including the synthesis of long or "difficult" sequences, coupling of sterically hindered amino acids, and in rapid synthesis protocols where minimizing epimerization is paramount.[1][3] Its ability to form a more reactive intermediate translates to higher purity, better yields, and greater reliability, ultimately saving time and resources in the development of complex peptides.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
evaluating the efficiency of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid against other coupling reagents
A Researcher's Guide to Peptide Coupling Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals immersed in the intricacies of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and overall efficiency. While a vast array of reagents exists, this guide provides a comparative analysis of the most prevalent classes, offering a data-driven overview of their performance.
While this guide focuses on widely-used coupling reagents, it is important to note that the specific compound, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, is not a commonly documented coupling reagent in the scientific literature. Therefore, a direct experimental comparison is not available. Instead, this guide will focus on the well-established classes of coupling reagents, providing a framework for evaluating any novel reagent.
The primary classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct characteristics in terms of reactivity, solubility, and propensity for side reactions.
Carbodiimide-Based Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are among the earliest and most widely used coupling reagents.[1][2][3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Key Characteristics:
-
Cost-effective: Generally more economical than other classes of reagents.
-
Side Reactions: Prone to the formation of an N-acylurea byproduct, which can be difficult to remove, and can cause racemization of the amino acid.[1][3]
-
Solubility: DCC's byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, making it less suitable for solid-phase peptide synthesis (SPPS).[1][2] EDC and its urea byproduct are water-soluble, facilitating their removal through aqueous extraction.[2][3]
Phosphonium Salt-Based Reagents
Phosphonium-based reagents, like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), offer rapid and efficient coupling with reduced racemization compared to carbodiimides.[1][2]
Key Characteristics:
-
High Efficiency: Provide excellent coupling yields and are effective for sterically hindered amino acids.[1]
-
Reduced Racemization: Generally result in lower levels of epimerization.
-
Safety Concerns: BOP is associated with the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP was developed as a safer alternative.[2]
Aminium/Uronium Salt-Based Reagents
This class includes popular reagents like HBTU, HATU, and HCTU. They are known for their high reactivity and efficiency, making them a staple in modern peptide synthesis.[1][2][4] COMU, a more recent addition, is an oxime-based uronium salt that offers advantages in safety and solubility.[4][5]
Key Characteristics:
-
High Reactivity: Generally provide faster and more complete coupling reactions compared to other classes.[2][4]
-
Low Racemization: Particularly HATU, are very effective at minimizing racemization.[2]
-
Guanidinylation: A potential side reaction involves the reaction of the coupling reagent with the free N-terminal amine, leading to chain termination.[1][6]
-
Safety and Solubility: COMU is presented as a safer alternative to benzotriazole-based reagents, as it is not explosive and has better solubility.[4][5]
Quantitative Performance Comparison
The following table summarizes the performance of representative coupling reagents from each class based on reported yields and racemization levels in comparative studies.
| Coupling Reagent | Class | Typical Yield (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | 85-95 | 5-15 | Cost-effective | Insoluble byproduct, high racemization |
| EDC | Carbodiimide | 88-96 | 3-10 | Water-soluble byproduct | Can still lead to significant racemization |
| PyBOP | Phosphonium Salt | >95 | <2 | High efficiency, safer than BOP | Byproducts can be difficult to remove |
| HBTU | Aminium Salt | >98 | <1 | High reactivity, widely used | Potential for guanidinylation |
| HATU | Aminium Salt | >99 | <0.5 | Very high reactivity, low racemization | Higher cost |
| COMU | Uronium Salt | >99 | <0.5 | High reactivity, safer, good solubility | Higher cost |
Experimental Protocols
General Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for 30 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: The Fmoc-protected amino acid (3 equivalents), coupling reagent (3 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) are dissolved in DMF and added to the resin. The reaction is agitated for 1-2 hours at room temperature.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a general workflow for comparing coupling reagents and the mechanism of a benzotriazole-based coupling reagent.
Caption: Workflow for evaluating coupling reagent efficiency.
References
A Comparative Guide to Purity Determination: Analytical Validation of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical validation of a high-performance liquid chromatography (HPLC) method for determining the purity of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The presented HPLC method is compared with alternative analytical techniques, underscoring its suitability for quality control and stability testing in research and development settings. The experimental data herein demonstrates the method's robustness, accuracy, and precision.
Introduction
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and materials science. Accurate determination of its purity is critical to ensure the reliability and reproducibility of experimental results and to meet regulatory standards in drug development. While several analytical techniques can assess compound purity, HPLC is often the method of choice due to its high resolution, sensitivity, and specificity. This guide details a validated HPLC method and compares it to other potential analytical approaches.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, specificity, quantitative accuracy, suitable for complex mixtures. | Requires specialized equipment and skilled operators, method development can be time-consuming. | Excellent: Ideal for separating and quantifying the main compound from structurally similar impurities and degradation products. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High resolution for volatile compounds, sensitive detectors available. | Not suitable for non-volatile or thermally labile compounds like 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid without derivatization. | Poor: The compound's low volatility makes direct GC analysis impractical. |
| Titration (Acid-Base) | Neutralization reaction between the acidic carboxylic acid group and a standardized base. | Simple, inexpensive, and provides a direct measure of the acidic functional group content. | Non-specific; it will titrate any acidic impurity, leading to an overestimation of purity. Cannot detect neutral or basic impurities. | Fair: Can be used for a preliminary, non-specific assay but is insufficient for a comprehensive purity assessment. |
| UV-Visible Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and non-destructive. | Low specificity; any impurity with a similar chromophore will interfere. Not suitable for complex mixtures. | Poor: While the compound has UV absorbance, this method cannot distinguish it from many potential impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide structural information. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC, requires expensive instrumentation, and data analysis can be complex. | Good: Useful for structural confirmation and can be used for purity assessment, especially with a certified reference standard. However, HPLC is generally more practical for routine quality control. |
Experimental Protocol: Validated HPLC Method
This section details the validated reverse-phase HPLC (RP-HPLC) method for the purity determination of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Parameters
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. Specificity: The specificity of the method was evaluated by analyzing a placebo (diluent), the reference standard of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and a sample spiked with potential impurities, including the starting material 3,4-diaminobenzoic acid and the un-ethylated parent compound benzotriazole-5-carboxylic acid. The chromatograms demonstrated that the peak for the main compound was well-resolved from any impurities and the placebo, with no interference observed at the retention time of the analyte.
2. Linearity: Linearity was assessed by preparing a series of standard solutions of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid at five concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
3. Accuracy: The accuracy of the method was determined by a recovery study. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery was calculated for each level.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the same sample were performed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst.
| Precision Level | % Purity (Mean) | % RSD |
| Repeatability (Intra-day) | 99.8 | 0.3 |
| Intermediate Precision (Inter-day) | 99.7 | 0.5 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
6. Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase A (±0.1). The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for HPLC method development and validation.
Conclusion
The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the purity of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Compared to other analytical techniques, HPLC offers superior performance for this application, providing reliable and accurate results essential for quality control in research and development. The detailed experimental protocol and validation data support the adoption of this method for routine analysis.
Structure-Activity Relationship of 1-Substituted Benzotriazole-5-Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted benzotriazole-5-carboxylic acids, focusing on their potential as selective G-protein-coupled receptor (GPCR) agonists and antimicrobial agents. The information presented herein is compiled from various scientific studies to aid in the rational design of novel therapeutic agents based on the benzotriazole scaffold.
GPR109b Agonist Activity
1-Substituted benzotriazole-5-carboxylic acids have been identified as selective agonists of the human orphan G-protein-coupled receptor GPR109b. This receptor is a low-affinity receptor for niacin and is primarily expressed in adipocytes, where it mediates antilipolytic effects. The agonist activity of these compounds is typically evaluated using a cyclic AMP (cAMP) whole-cell assay.
The following table summarizes the GPR109b agonist activity of various 1-substituted benzotriazole-5-carboxylic acid analogs. The potency is expressed as pEC50, the negative logarithm of the half-maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.
| Compound ID | 1-Substituent | pEC50 |
| 1 | Isopropyl | ~6.3 |
| 2 | Cyclopentyl | ~6.5 |
| 3 | n-Propyl | ~6.2 |
| 4 | sec-Butyl | ~6.8 |
| 5 | Isobutyl | ~6.7 |
SAR Insights for GPR109b Agonism:
-
Alkyl Substituents: The nature of the alkyl substituent at the 1-position significantly influences agonist activity.
-
Branching: Branched alkyl chains, such as isobutyl and sec-butyl, tend to exhibit higher potency compared to straight-chain analogs like n-propyl.
-
Cycloalkyl Groups: Cycloalkyl substituents, like cyclopentyl, also demonstrate good agonist activity.
Antimicrobial Activity
Derivatives of benzotriazole-5-carboxylic acid have also been investigated for their antimicrobial properties. Their efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The table below presents the MIC values of selected benzotriazole derivatives against various bacterial strains.
| Compound/Derivative Class | 1-Substituent/Modification | Bacterial Strain | Reported MIC |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Fused quinolinone | Escherichia coli | 12.5 - 25 µg/mL[1] |
| Benzotriazole with -COOMe at 5-position | Methyl ester at C5 | Not Specified | 0.125 - 0.25 µg/mL[1][2] |
| β-amino alcohol derivative (Compound 4e) | β-amino alcohol | Staphylococcus aureus | 8 µM[2] |
| β-amino alcohol derivatives (Various) | β-amino alcohol | Bacillus subtilis | 8 - 64 µM[2] |
SAR Insights for Antimicrobial Activity:
-
Esterification: The introduction of a methyl ester group (-COOMe) at the 5-position of the benzotriazole ring has been shown to yield compounds with notable antibacterial activity.[1][2]
-
Heterocyclic Fusions: Incorporating the benzotriazole moiety into larger heterocyclic systems, such as quinolinones, can lead to potent antibacterial agents.[1]
-
1-Position Modification: The introduction of β-amino alcohol substituents at the 1-position has resulted in derivatives with activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2]
Experimental Protocols
Synthesis of 1-Substituted Benzotriazole-5-Carboxylic Acids
A general and efficient method for the synthesis of the benzotriazole-5-carboxylic acid core involves the cyclocondensation of 3,4-diaminobenzoic acid.
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite
-
Water
Procedure:
-
Prepare a suspension of 3,4-diaminobenzoic acid in glacial acetic acid and water.[3]
-
Cool the suspension in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of 3,4-diaminobenzoic acid.[3]
-
Continue stirring and allow the reaction mixture to warm to room temperature.
-
The precipitated product, benzotriazole-5-carboxylic acid, is collected by filtration.[3]
-
The 1-substituted derivatives can then be synthesized via N-alkylation of the benzotriazole core.
GPR109b Agonist Activity Screening (cAMP Assay)
This protocol outlines a typical whole-cell cyclic AMP (cAMP) assay to determine the agonist activity of compounds at GPR109b.
Materials:
-
HEK293 cells stably expressing human GPR109b
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Test compounds and reference agonist
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture the HEK293-GPR109b cells in appropriate medium and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Harvest the cells and resuspend in fresh medium. Seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the wells and wash with PBS. Add the stimulation buffer containing the phosphodiesterase (PDE) inhibitor (IBMX) and incubate for 15-30 minutes. Add the diluted compounds to the respective wells and incubate for the optimized stimulation time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells using the lysis buffer provided in the cAMP assay kit. Proceed with the detection of cAMP levels according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate concentration-response curves and calculate the pEC50 values for each compound.
Antimicrobial Susceptibility Testing (MTT Assay)
The Minimum Inhibitory Concentration (MIC) of the compounds can be determined using a colorimetric method with the dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Mueller-Hinton (MH) broth
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compounds in MH broth in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a suspension of the target microorganism in MH broth, adjusted to a concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Incubate the plates at 37°C for 24 hours.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. The MIC is determined as the lowest concentration of the compound that inhibits visible cell growth (indicated by the absence of the purple formazan color).
Visualizations
Caption: Structure-Activity Relationship for GPR109b Agonism.
Caption: General Experimental Workflow.
References
comparative analysis of solution-phase versus solid-phase synthesis using 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic molecules is a cornerstone of drug discovery and development. The choice of synthetic strategy can significantly impact the efficiency, scalability, and purity of the final compound. This guide provides a detailed comparative analysis of two primary synthetic methodologies—solution-phase and solid-phase synthesis—for the preparation of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
Executive Summary
Both solution-phase and solid-phase synthesis offer viable routes to 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Solution-phase synthesis, a traditional and well-established method, is often favored for its scalability and cost-effectiveness in large-scale production.[1][2] In contrast, solid-phase synthesis provides advantages in terms of ease of purification, the potential for automation, and the ability to drive reactions to completion using excess reagents.[3][4][5] The selection of the optimal method depends on the specific requirements of the project, including the desired scale, purity, and available resources.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the solution-phase and a representative solid-phase synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The data for the solid-phase synthesis is based on typical yields for analogous reactions reported in the literature.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Merrifield Resin) |
| Overall Yield | ~65-75% | ~40-55% |
| Purity (Crude) | 85-95% (after crystallization) | 70-85% (after cleavage and precipitation) |
| Total Synthesis Time | 2-3 days | 3-4 days |
| Key Reagents | 3,4-diaminobenzoic acid, sodium nitrite, acetic acid, ethyl iodide, base | Merrifield resin, 3,4-diaminobenzoic acid, DIC/HOBt, sodium nitrite, ethyl iodide, TFA |
| Purification Method | Crystallization, Column Chromatography | Resin washing, precipitation |
| Scalability | Readily scalable to kilograms | More challenging for large-scale production of small molecules |
| Cost-Effectiveness | Generally more cost-effective for large scale | Can be more expensive due to the cost of resin and excess reagents |
Experimental Protocols
Solution-Phase Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This two-step procedure involves the initial formation of the benzotriazole ring followed by N-alkylation.
Step 1: Synthesis of 1H-1,2,3-benzotriazole-5-carboxylic acid [6][7]
-
Reaction Setup: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1 equivalent) in a mixture of glacial acetic acid and water.
-
Diazotization: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Isolation: The product precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-1,2,3-benzotriazole-5-carboxylic acid.
Step 2: N-Ethylation of 1H-1,2,3-benzotriazole-5-carboxylic acid [8][9]
-
Reaction Setup: Dissolve 1H-1,2,3-benzotriazole-5-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF.
-
Deprotonation: Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes.
-
Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture, pour it into water, and acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Solid-Phase Synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
This multi-step process is performed on a solid support, typically a Merrifield resin.
Step 1: Loading of 3,4-diaminobenzoic acid onto Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (chloromethylated polystyrene) in DMF for 1-2 hours.
-
Anchoring: To a solution of 3,4-diaminobenzoic acid (2 equivalents) in DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents). Add this solution to the swollen resin.
-
Reaction: Heat the mixture at 50-60 °C overnight with gentle agitation.
-
Washing: After the reaction, filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents. Dry the resin under vacuum.
Step 2: On-Resin Formation of the Benzotriazole Ring
-
Resin Swelling: Swell the resin-bound diamine in a mixture of acetic acid and water.
-
Diazotization and Cyclization: Cool the resin suspension to 0-5 °C and add a solution of sodium nitrite (3 equivalents) in water dropwise. Stir the mixture at this temperature for 1 hour and then at room temperature for 3 hours.
-
Washing: Filter the resin and wash thoroughly with water, DMF, DCM, and methanol.
Step 3: On-Resin N-Ethylation
-
Resin Swelling: Swell the resin-bound benzotriazole in DMF.
-
Alkylation: Add a solution of ethyl iodide (5 equivalents) and a base like potassium carbonate (5 equivalents) in DMF to the resin.
-
Reaction: Heat the mixture at 70 °C for 12-16 hours.
-
Washing: Filter the resin and wash with DMF, DCM, and methanol to remove unreacted reagents.
Step 4: Cleavage from the Resin
-
Cleavage Cocktail: Suspend the dried resin in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Stir the suspension at room temperature for 2-4 hours.
-
Isolation: Filter the resin and wash with TFA. Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Visualization of Synthetic Workflows
To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the key steps in each process.
References
- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. prepchem.com [prepchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to Amide Bond Formation: Benchmarking 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid against Carbodiimides (DCC, EDC)
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. The choice of coupling reagent is critical, directly impacting reaction efficiency, product purity, and the stereochemical integrity of the final compound. This guide provides a comparative overview of the well-established carbodiimide coupling agents, N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside a discussion of the potential performance of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a member of the benzotriazole class of reagents known for their role in enhancing coupling reactions.
While direct, quantitative comparative data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a standalone coupling reagent is not extensively available in the current literature, its performance can be inferred from the well-documented role of benzotriazole derivatives as additives in carbodiimide-mediated couplings.
Introduction to Coupling Reagents
Carbodiimides (DCC and EDC) are widely used reagents that facilitate amide bond formation by activating carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.
-
N,N'-dicyclohexylcarbodiimide (DCC): One of the first developed and most commonly used coupling agents.[1] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, making purification by filtration straightforward in solution-phase synthesis but problematic in solid-phase synthesis.[1]
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, often used as its hydrochloride salt (EDC-HCl). The resulting urea byproduct is also water-soluble, allowing for easy removal during aqueous workup, making it a preferred reagent for bioconjugation and solid-phase peptide synthesis.[2]
Benzotriazole Derivatives: These compounds, most notably 1-hydroxybenzotriazole (HOBt), are frequently used as additives in conjunction with carbodiimides.[3][4][5] They offer two significant advantages: they accelerate the coupling reaction and, crucially, suppress racemization, particularly when coupling amino acids.[3][4][5] They achieve this by converting the O-acylisourea intermediate into a more stable active ester, which is less prone to the side reactions that lead to loss of stereochemical integrity.[4]
1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid: As a benzotriazole derivative, this compound possesses the core structural features that are beneficial in amide bond formation. It is hypothesized that it could function either as an additive, similar to HOBt, or potentially as a standalone coupling reagent, although data on the latter is scarce. The ethyl group on the triazole ring may influence its solubility and reactivity profile.
Performance Comparison
Due to the lack of direct experimental data for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid as a coupling reagent, this table summarizes the general performance characteristics of DCC and EDC, both with and without a benzotriazole additive like HOBt. The projected performance of a benzotriazole-based reagent is included for a theoretical comparison.
| Feature | DCC | EDC | DCC/HOBt | EDC/HOBt | Projected Performance of a Benzotriazole-Based Reagent |
| Reaction Yield | Generally good | Generally good | High to excellent | High to excellent | Expected to be high |
| Reaction Rate | Moderate | Moderate | Faster than DCC alone[1] | Faster than EDC alone | Potentially rapid |
| Racemization | Significant risk, especially with sensitive amino acids | Significant risk | Significantly suppressed[3][4][5] | Significantly suppressed[3][4][5] | Expected to be low |
| Byproduct Solubility | Dicyclohexylurea (DCU) is insoluble in most organic solvents[1] | N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble[2] | Insoluble DCU | Water-soluble urea | Dependent on the specific structure |
| Ease of Workup | Simple filtration for DCU removal in solution phase | Aqueous extraction for urea removal | Filtration and aqueous workup | Aqueous extraction | Dependent on byproduct properties |
| Primary Application | Solution-phase synthesis | Solid-phase synthesis, bioconjugation, aqueous reactions | Solution and solid-phase peptide synthesis | Solution and solid-phase peptide synthesis | Peptide synthesis, organic synthesis |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generally accepted mechanism for carbodiimide-mediated amide bond formation and the role of a benzotriazole additive.
Caption: Carbodiimide-mediated amide bond formation pathway.
Caption: Role of a benzotriazole additive in suppressing racemization.
Caption: General experimental workflow for amide coupling.
Experimental Protocols
The following are generalized protocols for amide bond formation using DCC/HOBt and EDC/HOBt. These should be adapted based on the specific substrates and reaction scale.
Protocol 1: Amide Coupling using DCC/HOBt
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
DCC (1.1 eq)
-
HOBt (1.2 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (if using an amine salt)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and HOBt in anhydrous DCM.
-
If the amine is a hydrochloride or other salt, neutralize it in a separate flask with 1.1 equivalents of DIPEA or NMM in DCM.
-
Add the amine (or the neutralized amine solution) to the carboxylic acid solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM to the cooled reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC-HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (if using an amine salt)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and HOBt in anhydrous DCM.
-
If the amine is a hydrochloride or other salt, neutralize it in a separate flask with 1.1 equivalents of DIPEA or NMM in DCM.
-
Cool the carboxylic acid solution to 0°C in an ice bath.
-
Add EDC-HCl to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (or the neutralized amine solution) to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
DCC and EDC remain highly effective and widely used coupling reagents for amide bond formation. The choice between them often depends on the solubility of the substrates and the desired purification strategy. The inclusion of a benzotriazole additive, such as HOBt, is a well-established method for improving reaction rates and, most importantly, for minimizing racemization during peptide synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
assessing the impact of the N-ethyl group on the reactivity of the benzotriazole core
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on heterocyclic cores is paramount for molecular design and synthesis. This guide provides a comparative analysis of the impact of an N-ethyl group on the reactivity of the benzotriazole core, contrasting it with the parent unsubstituted benzotriazole. While direct kinetic comparisons are not extensively documented in publicly available literature, this guide synthesizes existing data on reaction yields and mechanistic understanding to provide a clear overview, supported by detailed experimental protocols and visualizations.
Introduction to Benzotriazole Reactivity
Benzotriazole is a versatile bicyclic heterocycle utilized in a wide array of chemical transformations. Its reactivity stems from the presence of the triazole ring fused to a benzene ring. The key sites of reactivity include the nitrogen atoms of the triazole ring, which can act as nucleophiles, and the potential for the benzotriazole anion to function as an effective leaving group. The introduction of an N-ethyl group fundamentally alters the electronic and steric landscape of the molecule, thereby influencing its behavior in chemical reactions.
Impact of N-Ethylation on Nucleophilicity and Basicity
The addition of an electron-donating ethyl group to one of the nitrogen atoms of the benzotriazole ring is expected to increase the electron density on the remaining nitrogen atoms through an inductive effect. This enhancement in electron density generally translates to increased nucleophilicity and basicity compared to the unsubstituted benzotriazole.
However, the N-alkylation of benzotriazole is often not regioselective, yielding a mixture of 1-ethyl-1H-benzotriazole and 2-ethyl-2H-benzotriazole. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent. This lack of complete regioselectivity can complicate reactivity studies and synthetic applications.
Comparative Reactivity in N-Alkylation Reactions
While a direct kinetic comparison is scarce, yield data from various synthetic reports can provide a qualitative assessment of reactivity. The N-alkylation of benzotriazole itself serves as a baseline for comparison.
Table 1: Comparison of Yields in N-Alkylation Reactions of Benzotriazole
| Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |
| Ethyl Bromide | NaOH | DMF | 1-Ethylbenzotriazole & 2-Ethylbenzotriazole | Not specified | [1] |
| Benzyl Bromide | K₂CO₃ | DMF | 1-Benzylbenzotriazole | 93 | [2] |
| Various Alkyl Halides | K₂CO₃ | DMF | N1-Alkyl Benzotriazoles | High | [2] |
| Dichloromethane | K₂CO₃ | DMF | Bis(benzotriazol-1-yl)methane | 85 (Microwave) | [3] |
Note: The yields reported are for specific reaction conditions and may not be directly comparable due to variations in methodology. However, they provide an indication of the general efficiency of N-alkylation.
The slightly increased nucleophilicity of the benzotriazole anion upon initial ethylation might suggest that subsequent reactions at the remaining nitrogen atoms could be faster, though steric hindrance from the ethyl group could counteract this effect.
Benzotriazole as a Leaving Group
The benzotriazolyl group is an excellent leaving group in various reactions, a property attributed to the stability of the resulting benzotriazolide anion.[4] N-acylated benzotriazoles, for instance, are effective acylating agents.[5] The introduction of an N-ethyl group leads to the formation of a quaternary benzotriazolium salt. This quaternization is expected to significantly enhance the leaving group ability of the benzotriazole moiety, as the departure of the neutral N-ethylbenzotriazole molecule is highly favorable.
Experimental Protocols
To provide a framework for direct comparison, the following detailed experimental protocols are proposed.
Comparative N-Alkylation Reactivity Study
Objective: To quantitatively compare the rate of N-alkylation of 1H-benzotriazole and 1-ethyl-1H-benzotriazole with a standard alkylating agent.
Materials:
-
1H-Benzotriazole
-
1-Ethyl-1H-benzotriazole
-
Benzyl bromide (as the standard alkylating agent)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Set up two identical reaction flasks, each equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
In Flask A, dissolve 1H-benzotriazole (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL).
-
In Flask B, dissolve 1-ethyl-1H-benzotriazole (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL).
-
To each flask, add benzyl bromide (1.1 mmol) simultaneously.
-
Maintain both reaction mixtures at a constant temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the progress of both reactions by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC.
-
Once the reactions are deemed complete (or after a set time period), cool the mixtures to room temperature and quench with water (20 mL).
-
Extract the aqueous mixtures with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrates under reduced pressure.
-
Analyze the crude products by GC-MS or HPLC to determine the conversion and the ratio of N1 and N2 alkylated products (for the reaction with 1-ethyl-1H-benzotriazole).
Workflow for Comparative N-Alkylation```dot
Caption: Conceptual impact of the N-ethyl group on electron density.
Conclusion
The introduction of an N-ethyl group to the benzotriazole core imparts significant changes to its reactivity. The electron-donating nature of the ethyl group is expected to enhance the nucleophilicity of the remaining nitrogen atoms, potentially leading to faster rates in reactions where the benzotriazole acts as a nucleophile. Conversely, the formation of N-ethylbenzotriazolium salts dramatically improves the leaving group ability of the benzotriazole moiety.
While comprehensive quantitative data directly comparing the reactivity of N-ethylbenzotriazole and unsubstituted benzotriazole is limited, the principles of physical organic chemistry and the available synthetic data strongly suggest a tangible impact. The provided experimental protocols offer a clear path for researchers to generate this valuable comparative data, enabling a more profound understanding of the structure-reactivity relationships within this important class of heterocyclic compounds. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing the reactivity of N-ethylbenzotriazole.
References
A Comparative Guide to Validating Reaction Completion and Product Formation: TLC vs. Modern Chromatographic and Spectroscopic Techniques
In the fast-paced environment of chemical research and drug development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) has long been a staple in the organic chemist's toolkit for its simplicity and speed in qualitatively assessing reaction completion and product formation. However, with the advent of more sophisticated analytical techniques, researchers now have a broader array of options at their disposal. This guide provides an objective comparison of TLC with modern alternatives such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring chemical reactions.
The Enduring Utility of Thin-Layer Chromatography (TLC)
TLC is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel, coated on a flat inert substrate like glass or aluminum.[1][2] The mobile phase, a solvent or solvent mixture, moves up the plate via capillary action, carrying the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[1][3] This differential migration results in the separation of the starting materials, products, and any intermediates, which appear as distinct spots on the plate after visualization.[4]
A key metric in TLC is the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5] By comparing the Rf values of the spots in the reaction mixture lane to those of the starting material and expected product, a researcher can quickly gauge the progress of the reaction.[6][7] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[3][4]
Comparison of Analytical Techniques for Reaction Monitoring
While TLC is a valuable tool, other techniques offer advantages in terms of quantitation, resolution, and sensitivity. The choice of method often depends on the specific requirements of the reaction, the nature of the compounds involved, and the available resources.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1] | High-pressure separation of components in a liquid mobile phase through a packed column (stationary phase).[5] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[8][9] | In-situ analysis of molecular structure and concentration based on the magnetic properties of atomic nuclei.[10][11] |
| Speed | Very fast (5-20 minutes per analysis).[12] | Moderate (5-30 minutes per sample).[12] | Fast for real-time analysis, but sample preparation can add time. | Very fast for data acquisition (seconds to minutes per spectrum).[1][10] |
| Cost | Low (10-50 times cheaper than HPLC and GC).[12] | High initial investment and ongoing operational costs.[13][14] | High initial investment and maintenance costs.[13] | Very high initial investment and maintenance costs.[11] |
| Resolution | Lower compared to HPLC.[15] | High resolution, capable of separating complex mixtures.[6] | Very high resolution, especially with capillary columns.[14] | Provides detailed structural information, but resolution can be affected by sample inhomogeneity.[1] |
| Quantitation | Primarily qualitative or semi-quantitative.[15] Quantitative analysis is possible with densitometry (HPTLC) or image analysis software.[16] | Highly quantitative and reproducible.[6] | Highly quantitative and sensitive.[9][17] | Inherently quantitative, providing information on the concentration of reactants and products.[11][18] |
| Sensitivity | Good, in the microgram range.[4] HPTLC offers 5 to 10 times better detection sensitivity than classical TLC.[19] | High, capable of detecting trace amounts of compounds.[20] | Very high, especially with mass spectrometry detection, reaching trace and ultra-trace levels.[17] | Sensitivity can be a limitation for low-concentration species, but can be enhanced with specific nuclei like 19F or 31P.[11] |
| Sample Type | Non-volatile solid and liquid samples.[12] | Liquid, non-volatile, and thermally unstable compounds.[12] | Volatile and thermally stable compounds.[12][13] | Soluble compounds in a suitable deuterated or non-deuterated solvent.[11] |
| Expertise Required | Minimal training required.[7] | Requires trained personnel for operation and method development.[20] | Requires specialized knowledge for operation and data interpretation.[21] | Requires significant expertise for data acquisition and interpretation.[11] |
Experimental Protocols
Validating Reaction Completion via TLC
-
Plate Preparation : On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[3][7]
-
Spotting : Using a capillary tube, apply a small spot of the dissolved starting material to the SM and C lanes. Then, spot the reaction mixture on the RM and C lanes (directly on top of the SM spot in the C lane).[7]
-
Development : Place the TLC plate in a developing chamber containing a suitable solvent system, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.[2][3]
-
Visualization : Once the solvent front is near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine, potassium permanganate).[3]
-
Analysis : The disappearance of the starting material spot in the RM lane and the appearance of a new spot corresponding to the product indicate reaction progression. The co-spot helps to confirm if the new spot is different from the starting material, especially if their Rf values are similar.[6][7]
Quantitative Analysis using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of TLC that offers higher resolution and sensitivity, making it suitable for quantitative analysis.[22][19]
-
Sample and Standard Preparation : Prepare solutions of the reaction mixture and a known concentration of the product standard.
-
Automated Application : Use an automated applicator to apply precise volumes of the sample and standard solutions as bands onto the HPTLC plate.[23]
-
Chromatographic Development : Develop the plate in an automated developing chamber to ensure reproducibility.[23]
-
Densitometric Scanning : After development, scan the plate with a densitometer at a specific wavelength to measure the absorbance or fluorescence of the separated bands.[16][23]
-
Quantification : Generate a calibration curve from the standard bands and use it to determine the concentration of the product in the reaction mixture.[23]
Logical Workflow for Reaction Monitoring
The following diagram illustrates the decision-making process and workflow for monitoring a chemical reaction using TLC and alternative techniques.
Conclusion
TLC remains an indispensable tool for rapid, qualitative monitoring of chemical reactions due to its low cost, simplicity, and speed.[12][15] It is particularly well-suited for initial screening and optimization studies. For applications requiring high-resolution separation and precise quantification, such as in the pharmaceutical and drug development industries, techniques like HPLC and GC-MS are superior.[6][12] NMR spectroscopy offers the unique advantage of in-situ, real-time monitoring, providing both structural and quantitative data without the need for sample workup.[10][11] The optimal choice of analytical method will ultimately be dictated by the specific goals of the analysis, the chemical nature of the analytes, and the resources available to the researcher.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. imgroupofresearchers.com [imgroupofresearchers.com]
- 13. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. pharmdecks.com [pharmdecks.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 18. Magritek [magritek.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 21. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 22. crpsonline.com [crpsonline.com]
- 23. iipseries.org [iipseries.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential, immediate safety and logistical information for the proper disposal of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid with appropriate personal protective equipment (PPE). Based on data from analogous benzotriazole compounds, the following PPE is recommended:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
In case of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2][3][4]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4][5]
-
After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4][5]
-
After ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
For solid (dry) spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Sweep up, shovel up, or vacuum up the material.
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1][5]
For liquid (wet) spills:
-
Use an absorbent material to soak up the spill.
-
Place the absorbent material and any contaminated soil into a suitable, labeled container for disposal.
-
Prevent the spillage from entering drains or water courses.[1] If contamination of drains or waterways occurs, advise emergency services.[1]
Disposal Protocol
The disposal of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations. This compound should be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste material in a suitable, tightly closed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Storage:
-
Transportation and Final Disposal:
It is imperative to avoid releasing the chemical into the environment.[5]
Hazard Summary for Benzotriazole Carboxylic Acids
To provide a clear overview of the potential hazards associated with this class of compounds, the following table summarizes the key hazard statements for closely related benzotriazole derivatives.
| Hazard Statement | Description | Associated Compounds |
| H302 | Harmful if swallowed. | 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid[2][3] |
| H315 | Causes skin irritation. | 1H-Benzotriazole-5-carboxylic acid, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid[1][2] |
| H319 | Causes serious eye irritation. | 1H-Benzotriazole-5-carboxylic acid, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid[1][2] |
| H335 | May cause respiratory irritation. | 1H-Benzotriazole-5-carboxylic acid, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid[1][2] |
| H411 | Toxic to aquatic life with long lasting effects. | 1H-Benzotriazole |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
Caption: Disposal workflow for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
References
Essential Safety and Operational Guidance for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Handling Guidelines
This document provides crucial safety and logistical information for the handling and disposal of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 691363-31-2). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information and data from structurally similar benzotriazole derivatives.
Hazard Identification and Classification
Based on available GHS data, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A "Warning" signal word is associated with this compound.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Data sourced from GHS classifications.[1]
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact which can lead to irritation. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if working outside of a fume hood or if dust generation is likely. | Minimizes the risk of respiratory tract irritation from inhaling the compound. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered separately from other apparel.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate waste container) readily available.
-
-
Weighing and Transfer:
-
If weighing the solid, perform this task within the fume hood to contain any dust.
-
Use appropriate tools (spatula, weighing paper) to handle the solid.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted under constant ventilation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Properly label and store any solutions prepared.
-
Dispose of any contaminated disposable materials as hazardous waste.
-
Disposal Plan
All waste containing 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid must be treated as hazardous waste.
-
Solid Waste:
-
Collect solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, with the label defaced.
-
Never dispose of this chemical down the drain or in the regular trash. All chemical waste must be disposed of through your institution's environmental health and safety office.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.
Visual Workflow for Chemical Handling
Caption: A logical workflow for the safe handling of the specified chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
